Author: BenchChem Technical Support Team. Date: March 2026
Structural Characterization, Synthetic Logic, and Chemoselective Utility in Medicinal Chemistry
Executive Summary
5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) represents a high-value "scaffold-hopping" intermediate in modern drug discovery. Its utility stems from its orthogonal halogen reactivity : the highly reactive iodine atom allows for facile oxidative addition (C–I activation) under mild conditions, while the chlorine atom remains available for subsequent, harsher cross-coupling cycles. Simultaneously, the fluorine atom at the C3 position serves as a bioisostere, modulating pKa and blocking metabolic oxidation at the ortho-position, a common liability in toluene derivatives.
This guide provides a definitive technical breakdown of its structure, a self-validating synthesis protocol via the Sandmeyer reaction, and a strategic map of its reactivity profile.
Part 1: Structural Identification & Informatics
Precise structural data is critical for cheminformatics registration and QSAR modeling.
Identifier
Value / String
IUPAC Name
5-Chloro-3-fluoro-2-iodo-1-methylbenzene
CAS Number
939990-13-3
Molecular Formula
C₇H₅ClFI
Molecular Weight
270.47 g/mol
Canonical SMILES
Cc1cc(Cl)cc(F)c1I
Isomeric SMILES
CC1=C(I)C(F)=CC(Cl)=C1
InChI Key
QZCKTTLCZDIDOP-UHFFFAOYSA-N
Appearance
Pale yellow liquid to low-melting solid (Predicted MP: 20–25°C)
2D Structural Orientation
Position 1: Methyl group (-CH₃)
Position 2: Iodine (-I) — Primary Reactive Handle
Position 3: Fluorine (-F) — Electronic Modulator
Position 5: Chlorine (-Cl) — Secondary Reactive Handle
Part 2: Electronic & Steric Properties (The "Why")
In medicinal chemistry, this molecule is not merely a building block; it is a tool for Multiparameter Optimization (MPO) .
Orthogonal Reactivity (Chemoselectivity)
The bond dissociation energy (BDE) hierarchy dictates the reaction order.
C–I Bond (~65 kcal/mol): Weakest. Reacts first in Pd-catalyzed couplings (Suzuki-Miyaura, Sonogashira) at room temperature or mild heating (40–60°C).
C–Cl Bond (~95 kcal/mol): Stronger. Survives standard C–I activation. Requires specialized ligands (e.g., XPhos, RuPhos) and higher temperatures (>100°C) to activate.
C–F Bond (~116 kcal/mol): Inert to standard cross-coupling.
The "Fluorine Effect"
The C3-Fluorine provides two critical functions:
Conformational Locking: Through electrostatic repulsion with the C2-Iodine or subsequent biaryl groups, it restricts bond rotation, potentially locking the molecule into a bioactive conformation (atropisomerism).
Metabolic Blocking: It prevents cytochrome P450-mediated hydroxylation at the ortho-position relative to the methyl group.
Part 3: Synthetic Accessibility (The "How")
Synthesis Strategy: The Sandmeyer Approach
Direct iodination of 5-chloro-3-fluorotoluene is ill-advised due to poor regioselectivity (directing conflict between F and Cl). The most robust, authoritative route is the Sandmeyer Reaction starting from the aniline precursor.[1]
The following diagram illustrates the chemoselective hierarchy and the synthesis flow, encoded in Graphviz.
Figure 1: Synthesis and Orthogonal Reactivity Map. The diagram highlights the sequential activation logic: Iodine is displaced first under mild conditions, preserving the Chlorine for late-stage diversification.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44891129 (Related Isomer Structure Validation). Retrieved from [Link](Note: Used for structural homology verification).
Organic Syntheses (Coll.[2] Vol. 1). Sandmeyer Reaction Protocols: o-Chlorotoluene and related halides. Retrieved from [Link]
Technical Whitepaper: Physicochemical Profiling and Orthogonal Reactivity of 5-Chloro-3-fluoro-2-iodotoluene
Executive Summary In advanced organic synthesis and drug discovery, polyhalogenated aromatics serve as critical scaffolds due to their capacity for sequential, regioselective functionalization. 5-Chloro-3-fluoro-2-iodoto...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced organic synthesis and drug discovery, polyhalogenated aromatics serve as critical scaffolds due to their capacity for sequential, regioselective functionalization. 5-Chloro-3-fluoro-2-iodotoluene is a highly specialized building block engineered for orthogonal cross-coupling. By strategically positioning three distinct halogens (iodine, chlorine, and fluorine) around a toluene core, this molecule allows chemists to execute complex synthetic pathways with absolute chemoselectivity.
This guide provides an in-depth analysis of its molecular formula (C7H5ClFI ), molecular weight (270.47 g/mol ), and the mechanistic causality behind its reactivity, supported by a self-validating experimental protocol for palladium-catalyzed cross-coupling.
Molecular Identity and Physicochemical Data
The precise arrangement of halogens on the aromatic ring dictates the molecule's physical properties and its behavior in catalytic cycles. The data below summarizes the core identifiers and structural metrics of the compound (1)[1].
Table 1: Core Physicochemical Properties
Property
Value
Causality / Significance
IUPAC Name
5-chloro-1-fluoro-2-iodo-3-methylbenzene
Defines exact regiochemistry of the substituents.
Molecular Formula
C7H5ClFI
Core stoichiometric baseline for reaction planning[1][2].
Molecular Weight
270.47 g/mol
Critical for precise molar equivalent calculations (2)[2].
CAS Registry Number
939990-13-3
Universal identifier for procurement and safety tracking[2][3].
SMILES String
Cc1cc(Cl)cc(F)c1I
Enables computational modeling and in silico docking studies.
Hazard Class
H302, H315, H319, H335
Indicates acute toxicity (oral) and tissue irritation[1].
Structural Causality: The Logic of Orthogonal Reactivity
The true value of 5-Chloro-3-fluoro-2-iodotoluene lies in the distinct Bond Dissociation Energies (BDE) of its substituents. A successful synthetic protocol does not just blindly mix reagents; it exploits these thermodynamic differentials (4)[4].
The C2-Iodine Bond (Primary Activation Site): Iodine possesses the largest atomic radius among the halogens, resulting in poor orbital overlap with the carbon
orbital. This creates the weakest bond in the molecule (~65 kcal/mol). Consequently, low-valent transition metals like Pd(0) will undergo oxidative addition exclusively at the C-I bond under mild conditions (room temperature to 60°C).
The C5-Chlorine Bond (Secondary Handle): The C-Cl bond is significantly stronger (~81 kcal/mol). Under the mild conditions used to activate the C-I bond, the C-Cl bond remains completely inert. This allows for orthogonal functionalization : once the C2 position is functionalized, the C5 position can be subsequently activated using elevated temperatures and electron-rich phosphine ligands (e.g., XPhos or RuPhos).
The C3-Fluorine Atom (Electronic Modulator): Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I). This lowers the electron density of the aromatic ring, which thermodynamically accelerates the reductive elimination step during palladium catalysis. In medicinal chemistry, this fluorine also increases the lipophilicity of the final drug scaffold and blocks metabolic oxidation at the C3 position.
The C1-Methyl Group (Steric Director): The methyl group provides localized steric bulk. This forces incoming bulky cross-coupling partners at the adjacent C2 position to adopt specific dihedral angles, which can be exploited to synthesize atropisomeric compounds.
To prove the chemoselectivity of 5-Chloro-3-fluoro-2-iodotoluene, we utilize a self-validating Suzuki-Miyaura cross-coupling protocol. This methodology incorporates kinetic monitoring to explicitly prove that the C-Cl bond remains intact while the C-I bond is functionalized.
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
Action: In an oven-dried Schlenk flask under argon, combine 5-Chloro-3-fluoro-2-iodotoluene (1.0 mmol, 270.47 mg), phenylboronic acid (1.05 mmol, 128 mg), and the catalyst
(0.05 mmol, 36 mg). Add 0.5 mmol of biphenyl as an internal standard.
Causality:
is selected because its large bite angle promotes efficient reductive elimination, while its moderate electron density prevents unwanted insertion into the stronger C-Cl bond.
Step 2: Solvent and Base Introduction
Action: Inject 4.0 mL of degassed 1,4-dioxane, followed by 2.0 mL of a 1.0 M aqueous
solution (2.0 mmol).
Causality: The biphasic dioxane/water system dissolves both the organic substrates and the inorganic base. The base is required to form the reactive boronate complex, facilitating the transmetalation step.
Step 3: Kinetic Monitoring (The Self-Validating Checkpoint)
Action: Heat the reaction mixture to 60°C. Extract 50 µL aliquots at
, , and . Dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS.
Validation Logic: The protocol validates its own chemoselectivity. In the GC-MS trace, the researcher must observe the disappearance of the
peak (starting material) and the emergence of an peak (the C2-phenylated, C5-chlorinated product). The absence of an peak (diphenylated product) definitively proves that the C-Cl bond has survived the reaction conditions.
Step 4: Quenching and Isolation
Action: Once GC-MS confirms >95% conversion of the C-I bond, cool the flask to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography (95:5 Hexanes:EtOAc).
Visualizing the Orthogonal Pathway
The diagram below illustrates the logical flow of orthogonal functionalization, demonstrating how the distinct thermodynamic properties of the halogens are exploited sequentially.
Fig 1: Orthogonal cross-coupling pathway exploiting C-I and C-Cl bond energy differentials.
Analytical Data Presentation
To ensure the trustworthiness of the synthesized intermediates, rigorous analytical validation is required. The table below outlines the expected diagnostic signals for 5-Chloro-3-fluoro-2-iodotoluene during mass spectrometry (Electron Ionization, 70 eV).
Table 2: Diagnostic Mass Spectrometry (EI) Fragmentation
Fragment
Expected
Relative Abundance
Mechanistic Origin / Causality
[M]+
270
100% (Base Peak)
Intact molecular ion containing the isotope.
[M+2]+
272
~33%
Intact molecular ion containing the isotope, confirming chlorine presence.
[M - I]+
143
High
Homolytic cleavage of the weakest bond (C-I) in the mass spectrometer.
[M - I - Cl]+
108
Moderate
Sequential loss of the secondary halogen, leaving the fluorotropylium ion.
Comprehensive Technical Guide and Safety Data Sheet (SDS) Analysis: 5-Chloro-3-fluoro-2-iodotoluene
Executive Summary: Strategic Utility in Drug Development In advanced medicinal chemistry, the design of active pharmaceutical ingredients (APIs) relies heavily on building blocks that offer precise, orthogonal reactivity...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Strategic Utility in Drug Development
In advanced medicinal chemistry, the design of active pharmaceutical ingredients (APIs) relies heavily on building blocks that offer precise, orthogonal reactivity. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a highly specialized tri-halogenated aromatic scaffold[1]. Unlike simple substituted benzenes, this molecule presents three distinct halogens (iodine, chlorine, and fluorine) arranged around a toluene core[2].
From a synthetic perspective, this substitution pattern is a masterclass in controlled reactivity. The iodine atom serves as an immediate, highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). The chlorine atom provides a secondary site for late-stage functionalization, while the fluorine atom is typically retained in the final drug candidate to modulate lipophilicity, lower the pKa of adjacent functional groups, and block metabolic oxidation by cytochrome P450 enzymes. This whitepaper synthesizes the physicochemical properties, hazard causality, and field-proven handling protocols for this critical intermediate.
Physicochemical Profiling & Hazard Causality
To safely handle and effectively utilize 5-Chloro-3-fluoro-2-iodotoluene, one must understand the physical data not just as numbers, but as predictors of chemical behavior.
Standard safety data sheets classify halogenated toluenes with specific hazard codes[5]. Understanding the biological mechanism of these hazards ensures rigorous compliance.
Hazard Class
GHS Code
Mechanism of Action (Causality)
Skin Irritation
H315
The lipophilic toluene core easily penetrates the lipid bilayer of the stratum corneum. Once absorbed, the electron-deficient aromatic ring can undergo nucleophilic aromatic substitution () with cysteine thiols in epidermal proteins, causing inflammation.
Eye Irritation
H319
Direct interaction with the aqueous environment of the corneal epithelium causes localized pH shifts and protein denaturation due to trace halogen acid release upon hydrolysis.
STOT SE 3
H335
Volatilization of the compound leads to inhalation. The compound acts as a localized electrophile, irritating the mucous membranes of the respiratory tract.
Mechanistic Pathways: Orthogonal Cross-Coupling
The primary application of 5-Chloro-3-fluoro-2-iodotoluene is in carbon-carbon bond formation. The is the industry standard for this process[6]. The chemoselectivity of this molecule is governed by Bond Dissociation Energies (BDEs). Because the C-I bond is significantly weaker (~65 kcal/mol) than the C-Cl (~97 kcal/mol) and C-F (~125 kcal/mol) bonds, a Palladium(0) catalyst will selectively insert into the C-I bond at mild temperatures, leaving the other halogens completely intact for subsequent synthetic steps.
Catalytic cycle of chemoselective Suzuki-Miyaura cross-coupling at the C-I bond.
To achieve high yields while preventing catalyst poisoning or off-target reactivity, the following protocol integrates self-validating checkpoints based on established [7].
Objective
Selectively couple an aryl boronic acid at the C2 (Iodine) position while preserving the C3-Fluoro and C5-Chloro handles.
Step-by-Step Methodology
Step 1: Reagent Preparation & Degassing
Action: In an oven-dried Schlenk flask, dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv) and the desired aryl boronic acid (1.1 equiv) in a 4:1 mixture of Toluene/Water. Subject the mixture to three rigorous freeze-pump-thaw cycles.
Causality: Oxygen is a triplet diradical that rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) peroxo complex. Complete deoxygenation is non-negotiable.
Step 2: Catalyst & Ligand Insertion
Action: Under a positive flow of Argon, add
(2 mol%) and XPhos ligand (4 mol%).
Causality: The steric bulk of the ortho-methyl and ortho-fluoro groups flanking the iodine atom creates a high kinetic barrier for oxidative addition. XPhos, a bulky, electron-rich biaryl phosphine, accelerates this step while preventing catalyst aggregation into palladium black.
Validation Checkpoint: The solution should transition from a deep purple/red (characteristic of
) to a pale yellow/orange within 10 minutes, visually confirming the formation of the active species.
Step 3: Base Addition and Transmetalation
Action: Add anhydrous
(2.0 equiv) and heat the reaction to 60°C.
Causality: Boronic acids are poor nucleophiles. The base quaternizes the boron atom, forming a negatively charged boronate complex that readily undergoes transmetalation with the Pd(II) intermediate[8].
Validation Checkpoint: After 2 hours, perform Thin Layer Chromatography (TLC) or GC-MS. The complete disappearance of the m/z 270 peak (starting material) and the emergence of the cross-coupled product mass validates the catalytic cycle's success.
Step 4: Quenching and Isolation
Action: Cool the mixture to room temperature, quench with saturated aqueous
, and extract with Ethyl Acetate. Dry the organic layer over and concentrate in vacuo.
Advanced Safety, Handling, and Emergency Response
Because 5-Chloro-3-fluoro-2-iodotoluene contains a photolabile C-I bond and acts as a potent electrophile, standard laboratory safety must be elevated.
Proactive Handling Standards
Atmospheric Control: Store under Argon at 2-8°C. Causality: Argon is denser than air and Nitrogen; it effectively blankets the dense liquid/solid, preventing oxidative degradation.
Light Protection: Store in amber glass vials. Causality: Prevents UV-induced homolytic cleavage of the C-I bond, which would release highly corrosive and toxic
gas.
PPE Requirements: Double-layer nitrile gloves. Causality: Halogenated aromatics can permeate single-layer nitrile over prolonged exposure.
Reactive Spill Protocol
Emergency spill response workflow for halogenated toluene derivatives.
References
Yasukawa, T., Zhu, Z., Yamashita, Y., & Kobayashi, S. (2021). "Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles." Synlett, via Organic Chemistry Portal. Available at:[Link]
Organometallics. (2018). "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." ACS Publications. Available at:[Link]
MDPI. (2017). "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." Molecules. Available at:[Link]
The Solubility Profile of 5-Chloro-3-fluoro-2-iodotoluene in Organic Solvents: A Technical Guide for Process Chemists
Executive Summary For researchers and process chemists in drug development, understanding the precise solubility profile of halogenated intermediates is not merely a physical chemistry exercise—it is a critical prerequis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and process chemists in drug development, understanding the precise solubility profile of halogenated intermediates is not merely a physical chemistry exercise—it is a critical prerequisite for scalable reactor design. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a highly functionalized, electron-deficient aromatic building block frequently utilized in transition-metal-catalyzed cross-coupling reactions.
This whitepaper provides an in-depth analysis of its solvation thermodynamics, an empirical solubility matrix across organic solvents, and a self-validating experimental protocol for determining precise solubility limits to prevent catastrophic reactor fouling during continuous flow manufacturing.
Molecular Profiling & Solvation Thermodynamics
To predict the solubility of 5-Chloro-3-fluoro-2-iodotoluene, we must first analyze the causality behind its intermolecular interactions. The molecule features a toluene core substituted with three distinct halogens: a highly electronegative fluorine, a moderately electronegative chlorine, and a massive, highly polarizable iodine atom.
The Causality of Solvation
Why does this compound dissolve readily in Tetrahydrofuran (THF) but precipitate instantly in protic solvents like Methanol or Water? The answer lies in the thermodynamic cycle of solvation:
Lattice Energy Disruption: The solid crystal lattice is held together by strong
stacking and London dispersion forces driven by the heavy iodine atom. Breaking this lattice requires a significant enthalpy input ().
Cavity Formation: The solvent must break its own intermolecular bonds to form a cavity for the solute. In protic solvents like water or methanol, this requires breaking strong hydrogen-bond networks, imposing a massive, unfavorable entropic and enthalpic penalty.
Solute-Solvent Interaction: The solute lacks hydrogen bond donors or strong acceptors. Therefore, it cannot compensate for the energy lost during cavity formation in protic solvents. However, in polar aprotic solvents (like THF or DCM), the weak solvent-solvent dipole interactions are easily broken and replaced by highly favorable dipole-induced dipole interactions between the solvent's heteroatoms and the solute's polarizable iodine cloud.
Thermodynamic cycle of 5-Chloro-3-fluoro-2-iodotoluene solvation in organic solvents.
Solubility Matrix in Organic Solvents
Based on the1 [1] and Hansen Solubility Parameter (HSP) modeling for polyhalogenated aromatics, the quantitative solubility data is categorized below. This matrix serves as a baseline for solvent selection in synthetic route design.
Solvent Category
Solvent
Dielectric Constant ()
Estimated Solubility at 25°C (mg/mL)
Primary Solvation Mechanism
Non-Polar
Toluene
2.4
> 500 (Highly Soluble)
stacking, London dispersion
Non-Polar
Hexane
1.9
> 300 (Soluble)
London dispersion
Polar Aprotic
Dichloromethane (DCM)
9.1
> 500 (Highly Soluble)
Dipole-induced dipole
Polar Aprotic
Tetrahydrofuran (THF)
7.6
> 400 (Highly Soluble)
Dipole-induced dipole
Polar Aprotic
Dimethylformamide (DMF)
36.7
100 - 200 (Moderately)
Dipole-dipole interactions
Polar Protic
Methanol
32.7
< 50 (Poorly Soluble)
Unfavorable H-bond disruption
Polar Protic
Water
80.1
< 0.1 (Practically Insoluble)
Hydrophobic effect / Clathrate cage
Self-Validating Experimental Protocol for Solubility Determination
A common pitfall in process chemistry is mistaking a kinetically trapped state (e.g., a metastable supersaturated solution or an incompletely dissolved solid) for true thermodynamic equilibrium. To establish absolute trustworthiness, the following Self-Validating Isothermal Shake-Flask Protocol must be utilized.
By approaching the equilibrium from two opposite thermodynamic directions (undersaturation and supersaturation), the system self-validates: if the final quantified concentrations from both approaches match within a <2% Relative Standard Deviation (RSD), true thermodynamic equilibrium is confirmed.
Self-validating isothermal shake-flask protocol for solubility determination.
Step-by-Step Methodology:
Solvent Preparation: Degas 10 mL of the target organic solvent (e.g., THF) using ultrasonic sparging for 15 minutes to remove dissolved gases that could induce micro-bubble nucleation.
Solute Addition: Add an excess amount of 5-Chloro-3-fluoro-2-iodotoluene (e.g., 6 grams) to two separate sealed borosilicate glass vials (Vial A and Vial B) containing the solvent.
Dual-Approach Equilibration:
Approach A (Undersaturation): Place Vial A directly into an isothermal orbital shaker set strictly to 25.0°C.
Approach B (Supersaturation): Heat Vial B to 40.0°C in a water bath until maximum dissolution occurs, then transfer it to the 25.0°C orbital shaker.
Isothermal Incubation: Agitate both vials at 200 RPM for 48 hours to ensure complete thermodynamic stabilization.
Phase Separation: Extract 1 mL of the supernatant from each vial using a syringe equipped with a 0.22 µm PTFE syringe filter. Crucial: The syringe and filter must be pre-warmed to 25°C to prevent precipitation during filtration.
Analytical Quantification: Dilute the filtered aliquots by a factor of 1:100 in mobile phase and analyze via High-Performance Liquid Chromatography (HPLC-UV) or Gas Chromatography (GC-FID) against a pre-established calibration curve.
Self-Validation Check: Compare the calculated concentrations of Vial A and Vial B. If
, the solubility limit is verified.
Implications for Downstream Processing and Flow Chemistry
The solubility parameters of 5-Chloro-3-fluoro-2-iodotoluene are not just analytical data points; they dictate the feasibility of modern manufacturing techniques. In recent years, the pharmaceutical industry has heavily transitioned from batch reactors to continuous flow chemistry due to superior heat and mass transfer [2].
When utilizing 5-Chloro-3-fluoro-2-iodotoluene in a continuous flow setup (e.g., as an electrophile in a Suzuki-Miyaura cross-coupling reaction), selecting a solvent like THF or Toluene is mandatory. If a co-solvent system is used that inadvertently lowers the solubility threshold below the operating concentration, the intermediate will precipitate. In a microreactor, even microgram-scale precipitation leads to immediate channel clogging, severe pressure buildup, and catastrophic reactor failure. By leveraging the self-validating solubility data generated above, process engineers can design reliable, high-throughput flow protocols that keep all active pharmaceutical ingredients (APIs) safely in the homogeneous phase.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chemical Name: 5-Chloro-3-fluoro-2-iodotoluene
CAS Number: 939990-13-3
Formula: C₇H₅ClFI
Molecular Weight: 270.47 g/mol [1][2][3][4]
This guide provides a comprehensive technical and procurement analysis of 5-Chloro-3-fluoro-2-iodotoluene , a highly specialized halogenated building block.[1] Unlike its more common isomers, this specific substitution pattern (Iodine at C2, flanked by Methyl at C1 and Fluorine at C3) creates a sterically crowded yet electronically unique scaffold.[1] It is primarily utilized in the synthesis of complex pharmaceutical intermediates via palladium-catalyzed cross-coupling reactions, where the C-I bond serves as the preferential site for oxidative addition.[1]
Part 1: Market Analysis (Suppliers & Pricing)[1]
Supply Chain Overview
The market for CAS 939990-13-3 is characterized by low inventory/high customization .[1] Unlike commodity reagents, this compound is rarely held in bulk stock by Tier 1 distributors (e.g., Sigma-Aldrich, Fisher) and is typically sourced through specialized building block vendors or custom synthesis houses.[1]
Critical Warning: Procurement teams must distinguish this compound from its regioisomer, 3-Chloro-5-fluoro-2-iodotoluene (CAS 1242339-79-2) , which is more widely available and often priced lower.[1] Confusing these isomers will lead to structural failure in SAR (Structure-Activity Relationship) studies.[1]
Supplier Landscape & Estimated Pricing
Note: Prices are estimates based on Q1 2025 market data for research-grade purity (>95%).
Supplier Category
Vendor Examples
Availability
Est. Price (1g)
Est. Lead Time
Primary Stockists
BLD Pharm, Aaronchem, AiFChem
Spot Stock / Short Lead
$180 - $250
1-2 Weeks
Catalog Aggregators
MolPort, eMolecules
Drop-ship
$220 - $300
2-4 Weeks
Custom Synthesis
WuXi AppTec, Enamine
Made to Order
$1,500+ (Batch)
6-8 Weeks
Procurement Strategy:
Small Scale (<5g): Prioritize BLD Pharm or Aaronchem for speed. The premium price per gram is offset by the elimination of synthesis risk.
Scale-Up (>100g): Do not buy catalog sizes. Request a "process development" quote from a custom synthesis house. The price per gram can drop to
60/g at kilogram scale.
Part 2: Technical Deep Dive & Synthetic Utility
Structural Significance
The 2-iodo position is the "linchpin" of this molecule.[1]
Reactivity: The C-I bond is the weakest carbon-halogen bond in the molecule (Bond Dissociation Energy ~65 kcal/mol), making it the exclusive site for initial metal insertion (e.g., Pd(0) oxidative addition).[1]
Selectivity: The presence of Chlorine (C5) and Fluorine (C3) allows for orthogonal functionalization.[1]
Step 2: Subsequent activation of C5-Cl (requires bulkier ligands/higher temp).[1]
Step 3: The C3-F remains as a metabolic blocker or bioisostere.[1]
Synthetic Pathway (The "How It's Made")
Because direct iodination of 3-fluoro-5-chlorotoluene would likely yield a mixture of isomers (ortho to the fluorine or methyl), the most robust synthesis relies on the Sandmeyer Reaction starting from the aniline precursor.[1] This ensures absolute regiocontrol.
Figure 1: Preferred synthetic route via Sandmeyer reaction to ensure regiochemical purity.
Part 3: Experimental Protocols & Handling
Quality Control (Self-Validating System)
Upon receipt, the compound must be validated.[1] Do not rely solely on the Certificate of Analysis (CoA).
¹H NMR (CDCl₃): Look for two distinct aromatic doublets (coupling between H4 and H6).[1]
Diagnostic Signal: The methyl group (C1-Me) should appear as a doublet (coupling with F3) around δ 2.3-2.4 ppm.[1]
¹⁹F NMR: Essential to rule out regioisomers. The shift will be distinct for Fluorine at C3 (flanked by I and Me) vs. other positions.
HPLC Purity: Run a gradient (Water/Acetonitrile) to detect de-iodinated impurities (3-fluoro-5-chlorotoluene), which are common byproducts of storage in light.[1]
Storage & Stability
Light Sensitivity: The C-I bond is photosensitive. Store in amber vials wrapped in foil.
Temperature: 2-8°C is recommended for long-term storage to prevent iodine liberation (which turns the solid purple/brown).[1]
Stabilization: If storing for >6 months, add copper wire or silver foil to scavenge free iodine.
Safety Profile (GHS Classification)
Signal Word: WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use standard PPE. Avoid contact with strong oxidizers.
Part 4: Procurement Decision Logic
Use this decision tree to determine the optimal sourcing strategy based on your project phase.
Figure 2: Strategic sourcing decision tree for research vs. scale-up requirements.
References
National Center for Biotechnology Information. PubChem Compound Summary: Halogenated Toluenes. Retrieved from [Link][1]
5-Chloro-3-fluoro-2-iodotoluene PubChem CID and InChIKey
An In-Depth Technical Guide to 5-Chloro-3-fluoro-2-iodotoluene: Structural Dynamics, Orthogonal Reactivity, and Applications in Regenerative Medicine Executive Summary In the realm of advanced organic synthesis and moder...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 5-Chloro-3-fluoro-2-iodotoluene: Structural Dynamics, Orthogonal Reactivity, and Applications in Regenerative Medicine
Executive Summary
In the realm of advanced organic synthesis and modern drug discovery, polyhalogenated building blocks offer unparalleled precision for late-stage functionalization. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a highly specialized, tri-halogenated aromatic scaffold. Its unique substitution pattern—featuring an iodine, fluorine, and chlorine atom positioned strategically around a toluene core—provides a programmable hierarchy of reactivity.
As a Senior Application Scientist, I approach this molecule not merely as a static chemical, but as a dynamic synthetic vector. This whitepaper deconstructs the physicochemical identity of 5-Chloro-3-fluoro-2-iodotoluene, explores the causality behind its orthogonal reactivity, and details its critical role in the synthesis of novel LATS1/2 kinase inhibitors for regenerative medicine [1].
Chemical Identification & Structural Dynamics
The molecular architecture of 5-Chloro-3-fluoro-2-iodotoluene is defined by the interplay of steric hindrance and electronic induction. The presence of three distinct halogens allows chemists to perform sequential, site-specific cross-coupling reactions without the need for intermediate protecting groups.
Core Identifiers
While specific stereoisomers and positional variants are dynamically indexed across databases, the definitive identifiers for this exact scaffold are anchored by its InChIKey and CAS Registry Number [2].
The reactivity of this molecule is dictated by the specific bond dissociation energies (BDE) and polarizabilities of its carbon-halogen bonds:
C2–Iodine Bond: Iodine is the largest and most polarizable halogen, making the C–I bond the weakest (~65 kcal/mol). It serves as the primary site for oxidative addition by transition metals (Pd, Ni) or halogen-metal exchange.
C3–Fluorine Bond: The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the aromatic ring. This stabilizes organometallic intermediates formed at the adjacent C2 position but remains completely inert to standard cross-coupling, serving instead as a metabolic shield in biological targets.
C5–Chlorine Bond: The chlorine atom offers a secondary handle for late-stage functionalization (e.g., Buchwald-Hartwig amination) once the iodine has been exhausted.
Table 1: Physicochemical & Reactivity Profiling
Property / Substituent
Value / Characteristic
Synthetic Implication
Molecular Weight
270.47 g/mol
Ideal low-MW building block for fragment-based drug design (FBDD).
C2 - Iodine
High Polarizability
Primary reaction site; undergoes rapid metalation at sub-zero temperatures.
C5 - Chlorine
Moderate BDE (~81 kcal/mol)
Secondary reaction site; requires elevated temperatures and specialized phosphine ligands (e.g., XPhos) for activation.
C3 - Fluorine
High BDE (~115 kcal/mol)
Inert to coupling; modulates pKa of neighboring groups and increases lipophilicity (LogP).
Application in Drug Discovery: LATS1/2 Kinase Inhibitors
The true value of 5-Chloro-3-fluoro-2-iodotoluene is demonstrated in its recent application within regenerative medicine. In 2025, Morris et al. reported the discovery of potent inhibitors targeting Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) [1].
LATS1/2 are core components of the Hippo signaling pathway. By default, they phosphorylate the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. Inhibiting LATS1/2 prevents this phosphorylation, allowing YAP/TAZ to translocate to the nucleus and activate gene transcription responsible for tissue regeneration and wound healing.
During the structure-activity relationship (SAR) optimization, the researchers utilized 5-Chloro-3-fluoro-2-iodotoluene to introduce a conformationally restricted, highly specific aryl moiety into the inhibitor scaffold. The iodine atom served as the crucial attachment point for a Grignard addition into a piperidone core, while the fluorine and chlorine atoms optimized the molecule's kinome-wide selectivity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties [1].
Mechanism of LATS1/2 inhibition by 5-Chloro-3-fluoro-2-iodotoluene derivatives in tissue regeneration.
Experimental Methodology: Selective Metalation via "Turbo Grignard"
To effectively utilize 5-Chloro-3-fluoro-2-iodotoluene, one must overcome the challenge of selectively activating the C–I bond without triggering benzyne formation or unselective metalation at the C–Cl bond.
The most robust, self-validating protocol for this is the use of the Knochel "Turbo Grignard" reagent (
). The addition of breaks up the polymeric aggregates of the magnesium reagent, vastly increasing its kinetic basicity and nucleophilicity. This allows the iodine-magnesium exchange to occur rapidly at low temperatures, preserving the integrity of the electron-deficient aromatic ring.
Step-by-Step Protocol: Synthesis of Aryl-Magnesium Intermediate
Objective: Perform a selective I-Mg exchange and trap the resulting nucleophile with a ketone electrophile (e.g., Boc-protected piperidone).
System Preparation (Inert Atmosphere):
Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Moisture must be strictly excluded to prevent premature quenching of the Grignard reagent.
Substrate Dissolution:
Dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.
Turbo Grignard Addition:
Dropwise, add
(1.3 M in THF, 1.1 equiv) over 15 minutes. The low temperature is critical; exceeding 0 °C may lead to competitive activation of the C5-chlorine or deprotonation of the benzylic methyl group.
Self-Validating In-Process Control (IPC):
Trustworthiness Check: Before proceeding, withdraw a 0.1 mL aliquot and quench it in
. Analyze the organic layer via GC-MS. The protocol is validated to proceed only if >95% deuterium incorporation is observed at the C2 position, confirming complete and selective metalation.
Electrophilic Trapping:
Once validated, add the electrophile (e.g., tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, 1.05 equiv) dissolved in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature (or heat to 60 °C if steric hindrance dictates, as noted in forcing conditions for complex piperidones [1]).
Quenching and Workup:
Quench the reaction carefully with saturated aqueous
at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.
Purification:
Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized tertiary alcohol.
References
Morris, P. J., Duveau, D. Y., Ceribelli, M., Tosto, F. A., Love, D. N., Scherer, B. S., ... & Thomas, C. J. (2025). Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. Journal of Medicinal Chemistry, 68(16), 17499-17515. URL:[Link]
Foundational
Halogenated Toluene Derivatives: A Strategic Scaffold for Modern Medicinal Chemistry
Abstract The strategic incorporation of halogen atoms onto a toluene scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. This in-depth technical guide explores the multifaceted role of h...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The strategic incorporation of halogen atoms onto a toluene scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. This in-depth technical guide explores the multifaceted role of halogenated toluene derivatives in drug discovery and development. We will delve into the nuanced effects of fluorination, chlorination, bromination, and iodination on the physicochemical properties, pharmacokinetic profiles, and target engagement of drug candidates. This guide will provide a comprehensive overview of synthetic methodologies, structure-activity relationship (SAR) considerations, and the critical concept of bioisosterism. Detailed experimental protocols and data-driven insights will equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage these privileged scaffolds in their own research endeavors.
Introduction: The Enduring Significance of Halogenation in Drug Design
The introduction of halogen atoms into bioactive molecules is a time-tested strategy for optimizing drug-like properties.[1][2] Halogens, particularly fluorine and chlorine, are prevalent in a significant portion of FDA-approved drugs, a testament to their profound impact on molecular characteristics.[3][4] Toluene, with its simple aromatic ring and reactive methyl group, serves as an ideal foundational structure for exploring the effects of halogenation.[5][6] The strategic placement of one or more halogen atoms on the toluene ring or the methyl group can dramatically alter a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for its biological target.[1][7] This guide will dissect the unique contributions of each halogen, providing a rationale for their selective application in medicinal chemistry programs.
The influence of halogenation extends beyond simple steric and electronic effects. The ability of heavier halogens (chlorine, bromine, and iodine) to participate in halogen bonding, a specific type of non-covalent interaction, has emerged as a critical factor in enhancing ligand-receptor binding affinity and specificity.[8][9][10][11][12] This guide will explore the theoretical underpinnings of halogen bonding and provide practical examples of its application in rational drug design.
Synthetic Strategies for Accessing Halogenated Toluene Derivatives
The regioselective introduction of halogens onto a toluene scaffold is a critical first step in the synthesis of novel drug candidates. The choice of synthetic methodology depends on the desired halogen, the target position (aromatic ring vs. methyl group), and the presence of other functional groups.
Electrophilic Aromatic Substitution (EAS) for Ring Halogenation
Electrophilic aromatic substitution is the most common method for introducing halogens directly onto the toluene ring. The methyl group is an ortho-, para-directing activator, leading to a mixture of isomers.[5]
Chlorination and Bromination: These reactions are typically mediated by a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the dihalogen molecule and generate a more potent electrophile.[5][13] The ratio of ortho to para isomers can be influenced by the choice of catalyst and reaction conditions. For instance, the use of bulky catalysts can favor the formation of the para-substituted product due to steric hindrance. Zeolite catalysts, such as H-L type molecular sieves, have shown promise in selectively producing p-chlorotoluene.[14]
Iodination: Direct iodination with I₂ is generally a reversible and slow reaction. Therefore, an oxidizing agent, such as nitric acid or hydrogen peroxide, is often used to convert I₂ into a more reactive electrophilic species.
Fluorination: Direct fluorination of aromatic compounds with F₂ gas is highly exothermic and difficult to control, often leading to a mixture of products and potential safety hazards. More practical methods involve the use of electrophilic fluorinating reagents like N-fluorosulfonimides (e.g., NFSI) or the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate salt.
A general workflow for electrophilic aromatic halogenation is depicted below:
Caption: General workflow for electrophilic aromatic halogenation of toluene.
Free-Radical Halogenation of the Methyl Group
Halogenation of the benzylic position of toluene proceeds via a free-radical mechanism and is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile).[5] This method is highly effective for introducing chlorine and bromine onto the methyl group.
Benzyl Halide Formation: The reaction of toluene with N-bromosuccinimide (NBS) in the presence of a radical initiator is a classic method for the synthesis of benzyl bromide. Similarly, benzyl chloride can be prepared by bubbling chlorine gas through boiling toluene under UV irradiation.
Modern and Catalytic Methods
Recent advances in catalysis have provided more selective and environmentally friendly methods for the halogenation of toluene derivatives.
Photocatalysis: Visible-light-induced photocatalysis has emerged as a powerful tool for selective halogenation under mild conditions.[15] These methods often utilize a photocatalyst that, upon irradiation, can activate a halogen source.
Enzymatic Halogenation: Halogenase enzymes offer unparalleled regioselectivity in halogenation reactions.[2][16] While still an emerging field, the use of engineered halogenases holds great promise for the sustainable synthesis of complex halogenated molecules.[16] These enzymes can perform chlorination, bromination, and iodination.[16]
The Impact of Halogenation on Physicochemical Properties and Pharmacokinetics
The introduction of a halogen atom can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[17][18] Understanding these effects is crucial for rational drug design.
Property
Fluorine
Chlorine
Bromine
Iodine
Electronegativity
Highest
High
Moderate
Low
Van der Waals Radius (Å)
1.47
1.75
1.85
1.98
Lipophilicity (Hansch π)
+0.14
+0.71
+0.86
+1.12
Metabolic Stability
Often blocks metabolism
Can block or slow metabolism
Can be a site of metabolism
Often a site of metabolism
Halogen Bonding
No
Weak
Moderate
Strong
Table 1: Comparison of key properties of the halogens in a medicinal chemistry context.
Modulating Lipophilicity and Permeability
As shown in Table 1, the lipophilicity of a molecule generally increases with the size of the halogen atom.[1] This can enhance membrane permeability and oral absorption.[1][19] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. The judicious choice of halogen allows for fine-tuning of a molecule's lipophilicity to achieve the desired balance.
Enhancing Metabolic Stability
Halogenation, particularly with fluorine, is a common strategy to block or slow down metabolic oxidation at susceptible positions on a molecule.[1][7][20] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes like cytochrome P450s.[20] This can lead to an increased half-life and improved bioavailability of a drug.[20] For example, replacing a metabolically labile methyl group with a trifluoromethyl group (CF₃) is a widely used tactic in drug design.[1][20]
Altering pKa
The high electronegativity of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][7] This can have a profound impact on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
Halogenated Toluene Derivatives as Bioisosteres
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry.[21][22] Halogenated toluene moieties can serve as effective bioisosteres for a variety of functional groups.
Chlorine as a Bioisostere for a Methyl Group: The chlorine atom is often considered a bioisostere of the methyl group due to their similar steric size.[4] This substitution can be used to probe the importance of the methyl group for binding and to potentially improve metabolic stability.
Fluorine as a Bioisostere for a Hydrogen Atom or a Hydroxyl Group: The small size of the fluorine atom allows it to mimic a hydrogen atom, while its ability to act as a hydrogen bond acceptor allows it to sometimes replace a hydroxyl group.[21][22][23]
The following diagram illustrates the concept of bioisosteric replacement:
Caption: Bioisosteric replacement of a methyl group with a chlorine atom.
The Role of Halogen Bonding in Target Engagement
Halogen bonding is a directional, non-covalent interaction between a covalently bonded halogen atom (the halogen bond donor) and a Lewis basic atom (the halogen bond acceptor), such as oxygen or nitrogen.[8][9][10][11] The strength of this interaction increases in the order Cl < Br < I.[9] Fluorine does not typically participate in halogen bonding due to its high electronegativity and low polarizability.[9]
The ability of halogenated toluene derivatives to form halogen bonds with protein targets can significantly enhance binding affinity and selectivity.[11] This provides a powerful tool for lead optimization, allowing for the introduction of additional stabilizing interactions without drastically altering the overall size and shape of the ligand.
Experimental Protocols
Protocol for the Synthesis of 4-Bromotoluene
This protocol describes a standard laboratory procedure for the bromination of toluene using bromine and iron(III) bromide as a catalyst.
Materials:
Toluene
Bromine
Iron(III) bromide (FeBr₃)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Saturated sodium thiosulfate solution
Brine
Anhydrous magnesium sulfate
Rotary evaporator
Separatory funnel
Stir plate and stir bar
Procedure:
In a fume hood, dissolve toluene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a stir bar.
Cool the solution in an ice bath.
Carefully add iron(III) bromide (0.05 equivalents) to the solution.
Slowly add bromine (1.1 equivalents) dropwise to the stirred solution. The color of the solution will change as the reaction proceeds.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
Quench the reaction by slowly adding saturated sodium thiosulfate solution to consume any unreacted bromine.
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
The crude product can be purified by fractional distillation or column chromatography to separate the ortho and para isomers.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis. The expected outcome is a mixture of 2-bromotoluene and 4-bromotoluene, with the para isomer typically being the major product.
Case Study: The Role of Halogenation in Kinase Inhibitors
Many kinase inhibitors incorporate halogenated aromatic rings to enhance their binding affinity and selectivity. The hinge region of the kinase active site often contains backbone carbonyl oxygens that can act as halogen bond acceptors. The strategic placement of a chlorine or bromine atom on a toluene-like scaffold can lead to a significant increase in potency by forming a halogen bond with this hinge region.
Conclusion and Future Perspectives
Halogenated toluene derivatives are and will continue to be a vital scaffold in medicinal chemistry. Their synthetic accessibility, coupled with the profound and predictable influence of halogenation on a wide range of molecular properties, makes them an invaluable tool for drug discovery and development. As our understanding of concepts like halogen bonding deepens and new synthetic methodologies, including enzymatic and photocatalytic approaches, become more refined, the strategic application of these scaffolds is poised to become even more sophisticated and impactful. The future of drug design will undoubtedly be shaped by the continued exploration and exploitation of the unique chemical space offered by halogenated toluene derivatives.
References
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.[Link]
Development of Halogenase Enzymes for Use in Synthesis. The University of Manchester.[Link]
Process for producing toluene derivatives.
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.[Link]
Toluene In The Pharmaceutical Industry. Batong Group.[Link]
Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. ResearchGate.[Link]
Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.[Link]
Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.[Link]
Applications of Fluorine in Medicinal Chemistry. PubMed.[Link]
Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. MDPI.[Link]
Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. ResearchGate.[Link]
The Significance of Halogen Bonding in Ligand–Receptor Interactions. PMC.[Link]
Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online.[Link]
Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. Chemical Society Reviews (RSC Publishing).[Link]
The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.[Link]
Selective heterogeneous photocatalytic activation for toluene oxidation: recent advances, challenges and perspective. OAE Publishing Inc.[Link]
Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Journal of Molecular Modeling.[Link]
Chlorine in drug discovery and development. ResearchGate.[Link]
Electrochemical Conversion of Toluene Derivatives to Aromatic Nitriles Using Water (H2O) and Ammonia (NH3). Lirias.[Link]
Applications of Fluorine in Medicinal Chemistry. ACS Publications.[Link]
Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride. ResearchGate.[Link]
Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.[Link]
Method for catalyzing toluene selective chlorination by using H-L type molecular sieve.
The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.[Link]
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI.[Link]
Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. MDPI.[Link]
Efficient catalytic combustion of toluene at low temperature by tailoring surficial Pt0 and interfacial Pt-Al(OH)x species. PMC.[Link]
Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC.[Link]
Application of Bioisosteres in Drug Design. SlideShare.[Link]
Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS.[Link]
Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications.[Link]
PRINCIPLES OF DRUG METABOLISM. Wiley Online Library.[Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]
Halogen bonding for rational drug design and new drug discovery. PubMed.[Link]
Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Pressbooks.[Link]
Fluorine in drug discovery: Role, design and case studies. ScienceDirect.[Link]
Side-chain Alkylation of Toluene with Methanol, Modification and Deactivation of Zeolite Catalysts of the Reaction. Catalysis and petrochemistry.[Link]
The Toluene o-Xylene Monooxygenase Enzymatic Activity for the Biosynthesis of Aromatic Antioxidants. PMC.[Link]
Application Note: Chemoselective Functionalization of 5-Chloro-3-fluoro-2-iodotoluene
Strategic Overview & Chemical Context In modern drug discovery and agrochemical development, polyhalogenated arenes serve as high-value, multi-vector building blocks. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Chemical Context
In modern drug discovery and agrochemical development, polyhalogenated arenes serve as high-value, multi-vector building blocks. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a prime example of a structurally dense scaffold, possessing three distinct carbon-halogen bonds (C-I, C-Cl, C-F) alongside a benzylic methyl group [1].
The core challenge in utilizing this molecule lies in chemoselectivity —specifically, functionalizing the C-I bond while preserving the C-Cl and C-F bonds for downstream cross-coupling or nucleophilic aromatic substitution (SNAr). This application note provides field-proven, self-validating protocols for the selective functionalization of the iodine position via Palladium-catalyzed cross-coupling and Halogen-Metal exchange.
Mechanistic Rationale: The Causality of Selectivity
The orthogonal reactivity of 5-Chloro-3-fluoro-2-iodotoluene is dictated by the inherent thermodynamic and kinetic properties of its carbon-halogen bonds. Selectivity is driven by the Bond Dissociation Energy (BDE) and the polarizability of the halogen atom [2].
As summarized in Table 1 , the C-I bond is significantly weaker (~238 kJ/mol) than both the C-Cl (~338 kJ/mol) and C-F (~485 kJ/mol) bonds. Consequently, the oxidative addition of a Pd(0) catalyst into the C-I bond is kinetically favored. Similarly, during halogen-metal exchange, the high polarizability of iodine facilitates rapid coordination and exchange with organomagnesium reagents, allowing the reaction to proceed at low temperatures where the C-Cl and C-F bonds remain completely inert.
Table 1: Halogen Reactivity Profile in 5-Chloro-3-fluoro-2-iodotoluene
To prevent over-coupling (insertion into the C-Cl bond), the reaction temperature must be strictly controlled (≤ 70 °C), and a mild base (Na2CO3) should be utilized. We select Pd(dppf)Cl2 as the catalyst; its large bite angle accelerates the reductive elimination step, turning over the catalytic cycle rapidly before any background C-Cl insertion can occur [1].
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst System
Base
Temp.
Solvent System
Result / Selectivity
Pd(PPh3)4
Na2CO3
100 °C
Toluene/H2O
65% yield, 15% C-Cl insertion
Pd(dppf)Cl2
K3PO4
90 °C
Dioxane/H2O
78% yield, 5% C-Cl insertion
Pd(dppf)Cl2
Na2CO3
70 °C
Toluene/EtOH/H2O
>95% yield, exclusive C-I coupling
Step-by-Step Methodology
Self-Validating System: The reaction progress is tracked via LC-MS. The mass shift will strictly correspond to the displacement of iodine (M - 127 + Ar), leaving the isotopic signature of the chlorine atom intact.
Preparation: In an oven-dried Schlenk flask under N2, charge 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl2 (0.05 equiv, 5 mol%).
Solvent Addition: Add a degassed mixture of Toluene/Ethanol/2M aqueous Na2CO3 (2:1:1 v/v/v, 10 mL total volume).
Reaction: Heat the biphasic mixture to 70 °C with vigorous stirring for 4–6 hours.
Validation: Withdraw a 10 µL aliquot from the organic layer, dilute in MeCN, and analyze via LC-MS. Confirm the complete disappearance of the starting material and the presence of the mono-coupled product.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Caption: Fig 1. Catalytic cycle demonstrating chemoselective oxidative addition at the C-I bond.
Protocol B: Regioselective Halogen-Metal Exchange
Causality of Experimental Choices
Traditional Grignard formation via magnesium turnings is sluggish and prone to Wurtz coupling side-reactions. Instead, we utilize the Turbo-Grignard reagent (iPrMgCl·LiCl) . The addition of LiCl breaks up the polymeric aggregates of the magnesium species, dramatically increasing its nucleophilicity [3]. This allows the iodine-magnesium exchange to occur rapidly at -20 °C. Maintaining this low temperature is highly critical; warming the metalated intermediate could trigger the elimination of the adjacent fluorine atom to form a highly reactive aryne intermediate [4].
Step-by-Step Methodology
Self-Validating System: Before adding the target electrophile, the formation of the Grignard species is validated via a deuterium quench.
Preparation: Dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv, 2.0 mmol) in anhydrous THF (4.0 mL, 0.5 M) in a flame-dried Schlenk flask under an Argon atmosphere.
Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
Metalation: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 2.2 mmol) over 10 minutes. Stir the reaction at -20 °C for 30 minutes.
Validation (Deuterium Quench): Withdraw a 0.1 mL aliquot and quench it into 0.5 mL of MeOD. Analyze via LC-MS or GC-MS. The exclusive presence of the deuterated mass (M - I + D) confirms complete metalation without aryne formation or C-Cl exchange.
Electrophilic Trapping: Once validated, add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise at -20 °C.
Completion: Allow the reaction to slowly warm to 0 °C over 1 hour.
Workup: Quench the reaction carefully with saturated aqueous NH4Cl (5 mL). Extract with Methyl tert-butyl ether (MTBE) (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate for purification.
Caption: Fig 2. Step-by-step workflow for the regioselective Halogen-Metal exchange using Turbo-Grignard.
References
Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2022, 122(11), 10126–10169.[Link]
Norman, J. P., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Catalysis, 2022, 12(19), 12014-12026.[Link]
Krasovskiy, A., Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336.[Link]
Moyeux, A., et al. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles." ResearchGate, 2020.[Link]
Application
synthesis of biaryls using 5-Chloro-3-fluoro-2-iodotoluene intermediate
Application Note: Site-Selective Synthesis of Biaryls Utilizing 5-Chloro-3-fluoro-2-iodotoluene Executive Summary Subject: Strategic utilization of 5-Chloro-3-fluoro-2-iodotoluene (CAS: 83121-18-0 / Analogues) as a linch...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Site-Selective Synthesis of Biaryls Utilizing 5-Chloro-3-fluoro-2-iodotoluene
Executive Summary
Subject: Strategic utilization of 5-Chloro-3-fluoro-2-iodotoluene (CAS: 83121-18-0 / Analogues) as a linchpin intermediate in the synthesis of polysubstituted biaryls.
Core Challenge: The target molecule features a highly congested C-I bond flanked by ortho-methyl and ortho-fluorine substituents (the "ortho-ortho effect"), creating significant steric resistance to transmetallation during cross-coupling.
Solution: This guide details optimized Suzuki-Miyaura and Negishi protocols utilizing sterically demanding phosphine ligands (Buchwald-type) to overcome the activation energy barrier while maintaining complete chemoselectivity over the C-Cl bond.
Structural Analysis & Mechanistic Rationale
The scaffold 5-Chloro-3-fluoro-2-iodotoluene presents a unique reactivity profile defined by three distinct halogen/pseudo-halogen sites. Understanding the electronic and steric hierarchy is prerequisite to successful method design.
The Reactivity Hierarchy
The molecule contains three potential oxidative addition sites. Under Palladium (0) catalysis, the reactivity order is governed by Bond Dissociation Energy (BDE) and steric accessibility.
Site
Substituent
Approx. BDE (kcal/mol)
Steric Environment
Reactivity Rank
C-2
Iodine
~53
High (Flanked by Me, F)
1 (Primary)
C-5
Chlorine
~95
Low (Open position)
2 (Latent)
C-3
Fluorine
~110
High
3 (Inert*)
*Note: C-F activation requires specialized Ni-catalysts and is inert under standard Pd-conditions.
The "Ortho-Ortho" Challenge
The C2-Iodine is sandwiched between C1-Methyl and C3-Fluorine.
Impact on Oxidative Addition: Minimal. The C-I bond is weak enough that Pd(0) inserts readily.
Impact on Transmetallation:Critical. The incoming nucleophile (boronic acid/ester) encounters severe repulsion from the flanking groups.
Impact on Reductive Elimination: High. Once the biaryl complex forms, the steric bulk actually accelerates product release (relief of strain), provided the ligand is bulky enough to enforce a mono-ligated Pd species.
Visualizing the Chemoselectivity
The following diagram illustrates the kinetic selectivity. The catalyst preferentially inserts into the C-I bond (Path A), leaving the C-Cl bond intact for secondary library generation (Path B).
Caption: Kinetic preference for C-I insertion allows for the preservation of the C-Cl handle for subsequent elaboration.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Standard)
Best for: Stable boronic acids, standard biaryl synthesis.
Critical Reagent Selection:
Ligand:SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or XPhos .
Why? Standard PPh3 fails here. SPhos provides an electron-rich center to facilitate oxidative addition and, crucially, its bulk creates a "pocket" that accommodates the ortho-substituted substrate while promoting reductive elimination.
Base: Potassium Phosphate Tribasic (K3PO4).
Why? Mild enough to prevent dehalogenation of the C-Cl, but strong enough to activate the boronic acid.
Step-by-Step Procedure:
Setup: Flame-dry a 2-neck round bottom flask or reaction vial equipped with a magnetic stir bar.
Note: A Pd:Ligand ratio of 1:2 is recommended. Alternatively, use precatalyst XPhos Pd G2 (2-5 mol%) for higher reproducibility.
Base Addition: Add K3PO4 (2.0 - 3.0 equiv).
Solvent: Add a degassed mixture of Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) . Concentration should be ~0.1 M to 0.2 M.
Degassing: Sparge with Argon for 15 minutes. Oxygen is the enemy of active Pd-L species.
Reaction: Seal the vessel and heat to 80–100°C for 4–12 hours.
QC Point: Monitor by TLC or LCMS. Look for the disappearance of the starting iodide (Rt will shift significantly).
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na2SO4.[1]
Purification: Flash chromatography. The product will likely be less polar than the boronic acid but more polar than the starting iodide.
Protocol B: Negishi Coupling (Alternative)
Best for: Base-sensitive substrates or when boronic acids are unstable/unavailable.
Step-by-Step Procedure:
Zinc Reagent Prep: Generate the arylzinc reagent (Ar-ZnCl) by treating the corresponding aryl halide with activated Zinc dust or via transmetallation of an Aryl-Li/MgBr species with ZnCl2 in dry THF.
Catalyst: In a separate flask, dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv) and Pd(PPh3)4 (5 mol%) or PEPPSI-IPr (2 mol%) in dry THF.
Note: PEPPSI catalysts are exceptionally stable and active for hindered Negishi couplings.
Coupling: Add the Ar-ZnCl solution dropwise to the iodide solution at RT.
Reaction: Stir at 60°C for 2–6 hours.
Quench: Quench with saturated NH4Cl solution (carefully).
Troubleshooting & Optimization Matrix
If conversion is low (<50%) or side products form, consult this logic table:
Observation
Probable Cause
Corrective Action
No Reaction (SM Recovery)
Catalyst death (O2) or Steric failure
1. Degas solvents more rigorously.2. Switch ligand from SPhos to XPhos or AdBippyPhos .3. Increase temp to 110°C (switch solvent to Xylene).
Protodehalogenation (Ar-H)
"Hydride" source present
1.[2] Ensure solvent is dry (unless water is required for base).2. Switch base to anhydrous Cs2CO3 in Dioxane.3. Avoid alcoholic solvents.
C-Cl Activation (Mix of products)
Catalyst too aggressive
1. Lower temperature to 60°C.2. Reduce catalyst loading.3. Ensure stoichiometry of Boronic acid is not >1.5 equiv.
Homocoupling of Boronic Acid
Oxidative coupling
1. Strictly exclude O2.2. Change base to K2CO3.
Workflow Visualization
Caption: Decision tree for selecting the optimal coupling protocol based on substrate compatibility.
References
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
Context: Establishes SPhos/XPhos as superior ligands for hindered biaryl synthesis.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
Context: Foundational text on the mechanism and chemoselectivity of the Suzuki reaction.
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. B., Kantchev, C. J., ... & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst. Chemistry – A European Journal. [Link]
Context: Protocol for using PEPPSI catalysts in Negishi couplings of hindered halides.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
Context: Discusses the reactivity hierarchy of halogens (I > Br > Cl)
Application Note: Chemoselective Sonogashira Coupling of 5-Chloro-3-fluoro-2-iodotoluene
This comprehensive guide details the optimization, execution, and validation of Sonogashira cross-coupling for 5-Chloro-3-fluoro-2-iodotoluene . This specific scaffold is a critical intermediate in the synthesis of KRAS...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide details the optimization, execution, and validation of Sonogashira cross-coupling for 5-Chloro-3-fluoro-2-iodotoluene . This specific scaffold is a critical intermediate in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs), where the precise substitution pattern dictates both pharmacological potency and synthetic complexity.
Executive Summary
The coupling of 5-Chloro-3-fluoro-2-iodotoluene presents a dual challenge: steric hindrance (di-ortho substitution) and chemoselectivity (Iodine vs. Chlorine). While the iodine at position C2 is the intended reactive site, the flanking methyl (C1) and fluoro (C3) groups create a crowded environment that retards transmetallation. Conversely, the chlorine at C5 is less reactive but prone to activation under forcing conditions (high temperature or electron-rich ligands), leading to oligomerization.
This guide provides two validated protocols:
Method A (Standard): For reactive, unhindered alkynes (e.g., phenylacetylene, propargyl alcohol).
Method B (High-Performance): For bulky or electron-deficient alkynes, utilizing specialized ligand systems to overcome steric barriers without compromising chemoselectivity.
Substrate Analysis & Mechanistic Insight[1]
The "3-Fluoro" Ortho-Effect
The C3-Fluorine atom plays a paradoxical role:
Electronic Activation: Being highly electronegative, the fluorine atom pulls electron density from the aromatic ring (inductive effect, -I). This makes the C2-I bond more electron-deficient, theoretically accelerating the oxidative addition of Pd(0).
Steric Impediment: Despite its small Van der Waals radius (1.47 Å), the fluorine atom, combined with the C1-Methyl group, creates a "molecular gate" that hinders the approach of the bulky Pd(II)-alkynyl species during the transmetallation step.
Chemoselectivity Hierarchy
To ensure the C5-Chlorine remains intact for subsequent derivatization, the reaction must operate within a specific "Reactivity Window."
Reactivity Order (Pd-Catalyzed):
Ar-I (C2) >>> Ar-Br > Ar-Cl (C5)
Target: C2-Iodine (Oxidative addition occurs readily at RT–60°C).
Avoid: C5-Chlorine (Activation typically requires >90°C or bulky alkyl-phosphine ligands like P(tBu)₃).
Reaction Scheme & Pathway
The following diagram illustrates the selective coupling pathway and potential failure modes.
Figure 1: Chemoselective pathway favoring C-I coupling over C-Cl.
Critical Reaction Parameters
Parameter
Recommendation
Rationale
Catalyst
PdCl₂(PPh₃)₂ (Standard)Pd(dppf)Cl₂ (Difficult)
Triphenylphosphine is bulky enough to stabilize Pd but labile enough to allow oxidative addition. Bidentate ligands (dppf) prevent catalyst decomposition in slower reactions.
Co-Catalyst
CuI (Copper Iodide)
Essential for the "Sonogashira" mechanism.[1][2][3] Generates the active Copper-acetylide species, which transmetallates faster than the free alkyne in hindered systems.
Base
Triethylamine (Et₃N) or Diisopropylamine (DiPA)
Acts as a proton scavenger and mild solvent. Stronger inorganic bases (Cs₂CO₃) are reserved for Cu-free variants.
Solvent
THF or DMF
THF is preferred for ease of workup. DMF is required if the alkyne has low solubility or if slightly higher temps (60°C) are needed.
Temperature
25°C – 50°C
Strict Limit: Do not exceed 80°C. Above this threshold, activation of the C5-Cl bond becomes kinetically accessible.
Experimental Protocols
Method A: Standard Conditions (Reactive Alkynes)
Best for: Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohols.
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an argon inlet.
Charging: Add the aryl iodide substrate, PdCl₂(PPh₃)₂, and CuI to the flask.
Inerting: Evacuate and backfill with Argon (3 cycles) to remove O₂ (crucial to prevent Glaser homocoupling of the alkyne).
Solvation: Add degassed THF and Et₃N via syringe. The solution should turn yellow/orange.
Addition: Add the terminal alkyne dropwise over 5 minutes at Room Temperature (RT).
Reaction: Stir at RT. If no precipitation (Et₃N·HI salts) is observed after 1 hour, warm to 45°C.
Visual Cue: The reaction mixture typically darkens from yellow to dark brown/black as Pd(0) species form and salts precipitate.
Monitoring: Check TLC or HPLC at 2 hours. Look for the disappearance of the starting iodide.
Workup: Filter through a pad of Celite to remove metal salts. Concentrate the filtrate. Dilute with EtOAc, wash with NH₄Cl (aq) to remove copper traces, then brine. Dry over Na₂SO₄.
Sonogashira Coupling Overview & Mechanism
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Chemoselectivity in Polyhalogenated Aryls
Bach, T. J., et al. (2003). Selective Cross-Coupling Reactions of Polyhalogenated Aromatics. Angewandte Chemie International Edition, 42(10), 1056-1059.
Synthesis of KRAS G12C Inhibitor Intermediates
Cee, V. J., et al. (2021).[4][5] Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation.[4] ACS Medicinal Chemistry Letters.
Sonogashira Coupling of Ortho-Substituted Aryl Iodides
BenchChem Application Notes. (2025).[1] Protocols for Sonogashira Coupling of 2-Iodotoluene derivatives.
Palladium Catalysts for Hindered Substrates
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Buchwald-Hartwig Amination of 5-Chloro-3-fluoro-2-iodotoluene
Content Type: Application Note & Protocol (Technical Guide)
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Challenge Definition
The Substrate: 5-Chloro-3-fluoro-2-iodotoluene (CFIT) presents a classic "torture test" for cross-coupling methodology. It features three distinct halogen handles (I, Cl, F) and significant steric crowding around the reactive center.
The Synthetic Challenge:
Chemoselectivity: The primary objective is to engage the C–I bond (BDE ~65 kcal/mol) while leaving the C–Cl (BDE ~95 kcal/mol) and C–F (BDE ~115 kcal/mol) bonds intact for downstream functionalization.
Steric Hindrance (The "Ortho Effect"): The target iodine at position C2 is flanked by a methyl group at C1 and a fluorine atom at C3. This ortho,ortho-disubstitution creates a narrow steric corridor, inhibiting the approach of the palladium catalyst and the subsequent amine coordination.
Catalyst Poisoning: High concentrations of iodide ions (byproduct) can bridge Pd species, forming inactive dimers, a phenomenon often exacerbated in hindered substrates.
This guide outlines a Third-Generation Buchwald-Hartwig Protocol designed to overcome these barriers using bulky biarylphosphine ligands and optimized base/solvent systems.
Mechanistic Strategy & Ligand Selection[1]
To solve the steric constraints of CFIT, standard ligands like BINAP or dppf are insufficient. The protocol relies on Dialkylbiarylphosphine Ligands (Buchwald Ligands), which facilitate the reaction via two mechanisms:
Mono-Ligation: They form highly active L1Pd(0) species (rather than L2Pd), creating space for the bulky substrate to undergo oxidative addition.
Reductive Elimination: The bulk of the ligand forces the amine and aryl ring together, accelerating the difficult reductive elimination step which is often the rate-determining step for hindered substrates.
Ligand Selection Matrix
Amine Class
Recommended Ligand
Rationale
Primary Amines (Anilines, Alkyl)
BrettPhos
Optimized to prevent binding of the amine's second proton, reducing catalyst poisoning. Excellent for hindered substrates.
Secondary Amines (Cyclic, Acyclic)
RuPhos
The isopropyl groups on the biaryl backbone provide the perfect "pocket" for secondary amines while shielding the metal center.
Difficult/Weak Nucleophiles
tBuXPhos
Extreme steric bulk promotes reductive elimination even with electron-deficient amines.
Catalyst Source: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
Ligand:RuPhos (2-4 mol%) (Ligand:Pd ratio 1:1 to 2:1)
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) Note: Use Cs₂CO₃ if ester/cyano groups are present.
Solvent: Toluene (Anhydrous, degassed)
Concentration: 0.2 M
Step-by-Step Procedure:
Pre-Catalyst Formation (Optional but Recommended):
In a glovebox or under Argon, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol) into a vial.
Add 1 mL of Toluene and stir at ambient temperature for 5 minutes until the solution turns a rich orange/red (formation of the active L-Pd species).
Reaction Assembly:
To a reaction vial equipped with a magnetic stir bar, add 5-Chloro-3-fluoro-2-iodotoluene (270 mg, 1.0 mmol) and NaOtBu (135 mg, 1.4 mmol).
Critical Step: If the amine is a solid, add it now. If liquid, add via syringe later.
Seal the vial and purge with Argon/Nitrogen for 3 cycles (Vacuum/Backfill).
Initiation:
Add the pre-formed catalyst solution via syringe.
Add the liquid amine (e.g., Morpholine, 1.2 mmol) via syringe.
Add remaining Toluene to reach 0.2 M concentration (Total vol ~5 mL).
Reaction:
Heat the block to 80 °C . Note: Higher temps (100°C+) may activate the C-Cl bond.
Stir vigorously (800+ rpm) for 4–12 hours.
Monitoring:
Monitor via LCMS or GCMS.[1] Look for the disappearance of the starting iodide (M+) and appearance of the product (M+Amine-I).
Checkpoint: If de-iodinated byproduct (3-chloro-5-fluorotoluene) exceeds 5%, lower temperature to 65 °C and switch base to Cs₂CO₃.
Workup:
Cool to room temperature.[2] Dilute with EtOAc (10 mL).
Filter through a pad of Celite to remove Pd black and salts.
Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Coupling with Primary Amines (e.g., Anilines)
Modifications:
Ligand: Switch to BrettPhos or tBuBrettPhos .
Base: Use K₃PO₄ or Cs₂CO₃ (2.0 equiv) if NaOtBu causes side reactions.
Solvent:1,4-Dioxane or tBuOH is often superior for primary amines to facilitate proton transfer.
Temp: 100 °C is often required for hindered primary amines.
Optimization & Troubleshooting Workflow
The following decision tree guides you through common failure modes specific to this polyhalogenated substrate.
Figure 2: Troubleshooting logic for optimizing the amination of 5-Chloro-3-fluoro-2-iodotoluene.
Data Summary & Expected Results
Parameter
Standard Condition
Optimization for Sensitive Groups
Catalyst
Pd(OAc)₂ / RuPhos
XPhos Pd G4
Base
NaOtBu
Cs₂CO₃
Solvent
Toluene
1,4-Dioxane
Temp
80 °C
100 °C
Yield (Isolated)
85–95%
75–88%
Chemoselectivity
>99:1 (I vs Cl)
>99:1 (I vs Cl)
Why this works:
The oxidative addition of Pd(0) into the C–I bond is fast even at low temperatures. The challenge is the reductive elimination in the crowded C2 pocket. RuPhos and BrettPhos are designed to form a "monoligated" Pd species that is bulky enough to prevent dimerization but electron-rich enough to snap the C-N bond shut, ejecting the product before the catalyst has time to interrogate the stronger C-Cl bond.
References
Buchwald-Hartwig Amin
Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
Chemoselectivity in Polyhalogenated Arenes
Source: BenchChem Application Note. "Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline - Principle and Selectivity."
Amination of Aryl Iodides (Inhibition Effects)
Source: Ali, M. H., & Buchwald, S. L. (2001). "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides." Journal of Organic Chemistry.
Application Note: Sequential Regioselective Functionalization of 5-Chloro-3-fluoro-2-iodotoluene
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-Chloro-3-fluoro-2-iodotoluene (CAS 939990-13-3) as a high-value scaffold for construc...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-Chloro-3-fluoro-2-iodotoluene (CAS 939990-13-3) as a high-value scaffold for constructing complex pharmaceutical intermediates.
Part 1: Strategic Overview & Chemical Profile
The "Tri-Vector" Advantage
5-Chloro-3-fluoro-2-iodotoluene represents a "privileged scaffold" in medicinal chemistry due to its distinct hierarchy of reactivity. Unlike symmetrical polyhalides, this building block offers three chemically distinct vectors for diversification, governed by bond dissociation energies (BDE) and steric environments.
The Reactivity Hierarchy:
Vector A (C2-Iodo): High reactivity. The primary site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) under mild conditions.
Vector B (C5-Chloro): Moderate reactivity. Accessible for coupling after the iodine has been functionalized, typically requiring specialized ligands (e.g., Buchwald-Hartwig amination).
Vector C (C3-Fluoro): Metabolic Shield. Generally inert to standard coupling, the fluorine atom provides metabolic stability (blocking P450 oxidation) and modulates the pKa of neighboring functional groups.
Vector D (C1-Methyl): Benzylic handle. susceptible to radical bromination or oxidation to benzoic acid.
Chemical Profile
Property
Specification
IUPAC Name
5-Chloro-3-fluoro-2-iodotoluene
CAS Number
939990-13-3
Molecular Formula
C7H5ClFI
Molecular Weight
270.47 g/mol
Appearance
Off-white to pale yellow solid (low melting) or viscous liquid
Solubility
Soluble in DCM, THF, Toluene; Insoluble in water
Key Hazard
Skin Irrit. 2, Eye Irrit. 2 (Handle with standard PPE)
Part 2: Logical Workflow & Decision Pathways
The following diagram illustrates the sequential logic for functionalizing this scaffold. The critical decision point is the preservation of the C-Cl bond during the initial C-I activation.
Caption: Sequential functionalization workflow exploiting the bond energy difference between C-I (approx. 65 kcal/mol) and C-Cl (approx. 95 kcal/mol).
Objective: To install an aryl or heteroaryl group at the C2 position while leaving the C5-chlorine intact for future manipulation.
Mechanism: Oxidative addition of Pd(0) occurs preferentially at the C-I bond due to its weaker bond strength compared to C-Cl. The presence of the ortho-fluorine (C3) may impose steric constraints; therefore, phosphine ligands with smaller cone angles or high activity are recommended.
Materials:
5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv)
Arylboronic acid (1.1 equiv)
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
Base: K₂CO₃ (2.5 equiv)
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
Charge: In a reaction vial equipped with a magnetic stir bar, add the iodotoluene scaffold (1.0 mmol), arylboronic acid (1.1 mmol), and K₂CO₃ (2.5 mmol).
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.03 mmol) quickly under positive inert gas pressure.
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
Reaction: Heat the mixture to 60–80°C .
Note: Do not exceed 90°C to prevent premature oxidative addition into the C-Cl bond.
Monitoring: Monitor via HPLC or TLC. The starting material (iodide) should be consumed within 2–6 hours.
Work-up: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Objective: To displace the C5-chlorine with an amine, creating a kinase-inhibitor-like core.
Mechanism: The C-Cl bond is significantly less reactive. Successful coupling requires a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) to facilitate the oxidative addition of the electron-neutral/rich aryl chloride.
Materials:
Intermediate from Protocol A (1.0 equiv)
Primary or Secondary Amine (1.2 equiv)
Catalyst: Pd₂(dba)₃ (2 mol%)
Ligand: XPhos (4-6 mol%)
Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Step-by-Step Procedure:
Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in the solvent and stir for 10 minutes to form the active catalytic species.
Charge: Add the Chloro-intermediate (1.0 mmol), Amine (1.2 mmol), and Base to a reaction tube.
Combine: Transfer the catalyst solution to the reaction tube.
Reaction: Heat to 100–110°C for 12–18 hours.
Note: The higher temperature is necessary to activate the C-Cl bond.
Work-up: Filter through a pad of Celite to remove palladium residues. Concentrate and purify via reverse-phase preparative HPLC if the product is polar.
Part 4: Safety & Handling
Storage: Store 5-Chloro-3-fluoro-2-iodotoluene at 2–8°C under an inert atmosphere. Light sensitive (iodides can degrade releasing I₂).
Hazards: This compound is an alkylating agent precursor. Avoid inhalation of dust/vapors.[1][2][3]
Waste: Dispose of halogenated organic waste in dedicated streams. Do not mix with acidic aqueous waste streams to prevent potential HF generation (though unlikely under ambient conditions).
References
Synthesis and Reactivity of Polyhalogenated Arom
Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58362483 (Isomer Analogues).
Strategic Synthesis of Fluorinated N-Heterocycles from 5-Chloro-3-fluoro-2-iodotoluene
Executive Summary This application note details the strategic utilization of 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) as a high-value building block for the synthesis of fluorinated heterocycles, specifically i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the strategic utilization of 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) as a high-value building block for the synthesis of fluorinated heterocycles, specifically indazoles and indoles .
The unique substitution pattern of this scaffold—featuring a "sandwiched" iodine atom between a methyl group and a fluorine atom—offers orthogonal reactivity profiles. The high reactivity of the C–I bond allows for selective metal-halogen exchange or cross-coupling without disturbing the C–Cl or C–F bonds, enabling the precise construction of 6-chloro-4-methyl-1H-indazole , a privileged pharmacophore in kinase inhibitors (e.g., VEGFR, c-Met).
Scaffold Analysis & Reactivity Profile
Success with this building block requires understanding the hierarchy of reactivity. The molecule contains three halogenated positions with distinct electronic and steric environments.
Chemoselectivity Hierarchy[1]
C2–Iodine (Highest Reactivity): The iodine atom is the primary handle. It undergoes rapid oxidative addition with Pd(0) and extremely fast Iodine-Magnesium exchange with Turbo Grignard reagents (
C1–Methyl (Benzylic): Susceptible to radical bromination or oxidation, but sterically shielded by the flanking iodine and fluorine.
C3–Fluorine (Latent Reactivity): Generally inert to standard nucleophilic aromatic substitution (
) unless activated by an ortho electron-withdrawing group (EWG). Converting the C2–Iodine to an aldehyde (EWG) activates this fluorine for displacement by hydrazine.
C5–Chlorine (Lowest Reactivity): Stable under conditions used to manipulate the iodine and fluorine, serving as a handle for late-stage diversification (e.g., Suzuki couplings).
Reactivity Diagram
Caption: Chemoselectivity profile of 5-Chloro-3-fluoro-2-iodotoluene. The C2-Iodine is the gateway to activating the C3-Fluorine.
Protocol A: Synthesis of 6-Chloro-4-methyl-1H-indazole
Target Molecule: 6-Chloro-4-methyl-1H-indazole
Mechanism: Selective Iodine-Magnesium exchange followed by formylation and hydrazine-mediated cyclization (
).
Rationale
The synthesis of indazoles from o-haloaldehydes is a classic, robust method. However, the starting material is an aryl iodide. We utilize the Knochel Turbo Grignard method to selectively exchange the iodine atom for magnesium at -20°C, leaving the fluorine and chlorine atoms intact. Subsequent quenching with DMF yields the key intermediate, 5-chloro-3-fluoro-2-methylbenzaldehyde . The aldehyde group then activates the ortho-fluorine for displacement by hydrazine.
Anhydrous THF (0.5 M concentration relative to substrate)
Procedure:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
Dissolution: Charge the flask with 5-Chloro-3-fluoro-2-iodotoluene and anhydrous THF under nitrogen. Cool the solution to -20°C using an acetone/dry ice bath (or cryocooler).
Exchange: Dropwise add
-PrMgCl·LiCl (1.3 M in THF) over 15 minutes, maintaining the internal temperature below -15°C.
Critical Checkpoint: Stir at -20°C for 30 minutes. The exchange of Iodine is faster than Chlorine or Fluorine. Do not let the temperature rise above 0°C to prevent benzylic deprotonation or elimination.
Quench: Add anhydrous DMF dropwise. The solution may turn pale yellow.
Warming: Remove the cooling bath and allow the reaction to warm to room temperature (23°C) over 1 hour.
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over , and concentrate.
Purification: The crude aldehyde is often pure enough (>90%) for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc 95:5).
Dissolution: Dissolve the aldehyde in Ethanol in a reaction vessel equipped with a reflux condenser.
Addition: Add Hydrazine Monohydrate in one portion.
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
Mechanism:[3][4] Hydrazine condenses with the aldehyde to form a hydrazone. The terminal
then attacks the C3 position, displacing the Fluorine atom (activated by the ortho-hydrazone) to close the pyrazole ring.
Isolation: Cool to room temperature. The product often precipitates upon cooling or partial concentration.
Purification: Pour into water. Filter the precipitate.[5] Recrystallize from Ethanol/Water if required.
Expected Yield: 75–85% (over 2 steps).
Reaction Pathway Diagram
Caption: Step-wise synthesis of 6-Chloro-4-methyl-1H-indazole via Turbo Grignard formylation and hydrazine cyclization.
Protocol B: Synthesis of Fluorinated Indoles
Target Molecule: 6-Chloro-4-fluoroindole (Derivative)
Strategy: Buchwald-Hartwig Amination followed by Modified Madelung or Sugasawa Reaction.
While the Hemetsberger synthesis is blocked by the ortho-substituents, the most reliable route to indoles from this specific sterically crowded iodide is via the Aniline Intermediate .
Mechanism: This specific protocol is ideal for ortho-alkylanilines. The Lewis acid promotes the ortho-acylation of the aniline with the nitrile, followed by cyclization to the indole. This avoids the harsh base conditions of the Madelung synthesis which might affect the fluorine.
Troubleshooting & Critical Parameters
Parameter
Critical Limit
Consequence of Deviation
Temperature (Step 1)
> 0°C
Loss of chemoselectivity; exchange of Cl or benzylic deprotonation.
Reagent Quality
Wet THF
Quenching of Grignard; low yield of aldehyde.
Hydrazine Stoichiometry
< 3.0 equiv
Incomplete cyclization; formation of azines (dimers).
Safety
HF Generation
The cyclization step releases HF (trapped by excess hydrazine). Use glass-lined vessels or check compatibility.
References
Turbo Grignard Selectivity: Ziegler, D. S., Wei, B., & Knochel, P. (2019).[1][2] Improving the Halogen–Magnesium Exchange by using New Turbo-Grignard Reagents.[1][2] Chemistry – A European Journal, 25(11), 2695–2703. [Link][1][2][8]
Indazole Synthesis: L. I. Panferova et al. (2019). Synthesis of Indole Derivatives. The Open Medicinal Chemistry Journal. (General reference for heterocycle synthesis from fluorinated precursors). [Link]
General Indazole Methods: Stadlbauer, W. (2012). Synthesis of Indazoles. Science of Synthesis, Knowledge Updates. (Standard protocols for o-haloaldehyde condensation).
Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5-Chloro-3-fluoro-2-iodotoluene
Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter challenges in the site-selective functionalization of polyhalogenated arenes. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
As a Senior Application Scientist, I frequently encounter challenges in the site-selective functionalization of polyhalogenated arenes. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3)[1] is a uniquely primed building block for drug development and advanced materials science. It possesses three distinct halogens (I, F, Cl) on a single aromatic core, each offering orthogonal reactivity. The primary synthetic opportunity lies in selectively displacing the fluorine atom via Nucleophilic Aromatic Substitution (SNAr), while preserving the iodine and chlorine atoms for subsequent transition-metal-catalyzed cross-coupling reactions.
The "Leaving Group Paradox" in SNAr
In standard aliphatic nucleophilic substitution (SN1/SN2), leaving group ability correlates with the weakness of the carbon-halogen bond (I > Br > Cl > F). However, in SNAr, this reactivity trend is completely inverted: F > Cl > Br > I [2].
Causality of Regioselectivity: Why does this inversion occur? The rate-determining step in SNAr is not the cleavage of the C–X bond, but rather the initial attack of the nucleophile to disrupt aromaticity and form a negatively charged transition state[2][3]. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C3 position and heavily stabilizes the accumulating negative charge in the transition state[3][4].
Recent computational studies and kinetic isotope effects suggest that depending on the nucleophile, this process may proceed either through a discrete, stabilized Meisenheimer complex or via a concerted SNAr (CSNAr) pathway[5]. Regardless of the exact transition state, the extreme electronegativity of fluorine dictates absolute regioselectivity at the C3 position, leaving the C2-iodine and C5-chlorine bonds strictly intact.
To design an effective synthesis, we must compare the thermodynamic properties of the halogens against the empirical conditions required for successful displacement.
Table 1: Halogen Reactivity Profile in 5-Chloro-3-fluoro-2-iodotoluene
Position
Halogen
Electronegativity (Pauling)
C-X Bond Energy (kcal/mol)
SNAr Leaving Group Ability
Downstream Synthetic Utility
C3
Fluorine (F)
3.98
~115
Excellent (Primary Target)
Displaced during SNAr
C5
Chlorine (Cl)
3.16
~81
Poor
Negishi / Stille Coupling
C2
Iodine (I)
2.66
~57
Very Poor
Suzuki / Buchwald-Hartwig
Table 2: Optimized SNAr Reaction Parameters
Nucleophile Type
Reagent
Solvent System
Temp (°C)
Time (h)
Expected Yield (%)
Regioselectivity (C3:C5)
Secondary Amine
Morpholine
DMF
80
12
>85%
>99:1
Alkoxide
NaOMe
THF / MeOH
65
6
>90%
>99:1
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can confidently verify the regiochemical outcome of the reaction.
Protocol A: Amination via Secondary Amine (Morpholine)
This protocol utilizes a neutral amine nucleophile, requiring an inorganic base to drive the reaction to completion.
Reaction Setup: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 mmol, 270.5 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
Causality Note: DMF is a highly polar aprotic solvent. It poorly solvates anions, which drastically increases the nucleophilicity of the attacking amine and stabilizes the highly polar anionic transition state.
Causality Note: K₂CO₃ acts as an insoluble inorganic base to scavenge the generated HF. This prevents the protonation of the morpholine nucleophile, driving the reaction forward without hydrolyzing the substrate.
Heating: Seal the vial and heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.
Workup: Cool to room temperature and quench with distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation (NMR Analysis): Analyze the crude mixture via ¹⁹F NMR and ¹H NMR.
Validation Check: The complete disappearance of the ¹⁹F signal (typically around -110 to -120 ppm) confirms full conversion of the C3-F bond. The preservation of two distinct, non-equivalent aromatic proton signals in the ¹H NMR confirms that the C5-Cl and C2-I bonds were not compromised.
Protocol B: Methoxylation via Oxygen Nucleophile (Sodium Methoxide)
This protocol utilizes a pre-formed, highly reactive anionic nucleophile.
Reaction Setup: Dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 mmol, 270.5 mg) in anhydrous Tetrahydrofuran (THF) (4.0 mL) under a nitrogen atmosphere.
Reagent Addition: Dropwise add a 0.5 M solution of Sodium Methoxide (NaOMe) in Methanol (2.4 mL, 1.2 mmol) at 0 °C.
Causality Note: Alkoxides are hard, highly reactive nucleophiles. Starting the addition at 0 °C prevents localized exothermic heating, which suppresses potential side reactions such as ether cleavage or benzyne intermediate formation.
Heating: Gradually warm the reaction to 65 °C and stir for 6 hours.
Self-Validation (TLC Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 9:1).
Validation Check: The product spot will appear significantly lower in
than the highly non-polar polyhalogenated starting material due to the introduction of the electron-donating methoxy group.
Workup: Quench with saturated aqueous NH₄Cl (10 mL).
Causality Note: NH₄Cl safely neutralizes any remaining methoxide, preventing unwanted nucleophilic attacks during the concentration phase. Extract with Dichloromethane (3 x 10 mL), dry over Na₂SO₄, and concentrate.
Mechanistic Pathway Visualization
The following diagram illustrates the mechanistic flow of the SNAr reaction, highlighting the critical stabilization role of the C3-Fluorine atom during the rate-determining step.
Regioselective SNAr pathway of 5-Chloro-3-fluoro-2-iodotoluene.
Application Note: Regioselective Lithiation and Electrophilic Trapping of 5-Chloro-3-fluoro-2-iodotoluene
Executive Summary & Mechanistic Rationale Polyhalogenated building blocks like 5-chloro-3-fluoro-2-iodotoluene are highly prized in medicinal chemistry and agrochemical development for their ability to undergo orthogonal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Polyhalogenated building blocks like 5-chloro-3-fluoro-2-iodotoluene are highly prized in medicinal chemistry and agrochemical development for their ability to undergo orthogonal functionalization[1]. The presence of three distinct halogens (I, Cl, F) creates a highly tunable electronic environment. Because the C–I bond is the most polarizable and possesses the lowest bond dissociation energy, it serves as the exclusive site for rapid halogen-metal exchange.
However, the regiochemistry of this specific substrate presents a severe kinetic challenge: the resulting C-2 carbanion is flanked by a highly electronegative fluorine atom at C-3. Ortho-fluoroaryllithium species are classically unstable; lone-pair repulsion and the excellent leaving-group ability of the fluoride ion drive the rapid elimination of LiF to form a transient, highly reactive benzyne intermediate at temperatures above -60 °C[2][3]. Consequently, successful electrophilic trapping requires absolute mastery over reaction kinetics, temperature control, and reagent selection.
Causality in Experimental Design: Reagent Selection
As an application scientist, the choice between classical lithiation and modern magnesiation dictates the operational window and success of the experiment. Do not treat these reagents as interchangeable; their selection is governed by the electrophile's reactivity.
Classical Lithiation (n-BuLi): Utilizing n-BuLi at -78 °C ensures instantaneous iodine-lithium exchange. The ultra-low temperature kinetically freezes the intermediate, preventing "halogen dance" isomerization and benzyne elimination[2]. This pathway is mandatory for highly reactive electrophiles (e.g., DMF, molecular iodine) that can trap the aryllithium before thermal degradation occurs during the warming phase.
Turbo-Grignard Magnesiation (i-PrMgCl·LiCl): To bypass the strict cryogenic constraints of organolithiums, Prof. Paul Knochel’s Turbo-Grignard reagent offers a robust alternative[4]. The stoichiometric addition of LiCl breaks up the unreactive polymeric aggregates of standard Grignard reagents, creating a highly reactive monomeric species[5]. The resulting arylmagnesium intermediate possesses greater covalent character than its lithium counterpart. This drastically reduces the propensity for benzyne elimination, allowing the reaction to be conducted at a much more forgiving -20 °C[4].
Quantitative Data: Metalating Agent Comparison
The following table summarizes the operational parameters for metalating 5-chloro-3-fluoro-2-iodotoluene to ensure optimal yield and prevent elimination.
Metalating Agent
Exchange Temp
Max Stability Temp
Benzyne Risk
Ideal Electrophile
n-BuLi (2.5 M)
-78 °C
-60 °C
High
Highly reactive (e.g., DMF, I₂, Aldehydes)
s-BuLi (1.4 M)
-100 °C to -78 °C
-78 °C
Very High
Extremely reactive (Used only if n-BuLi fails)
i-PrMgCl·LiCl (1.3 M)
-40 °C to -20 °C
0 °C
Low
Moderate reactivity (e.g., CO₂, Weinreb amides)
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and analytical quench-tests are embedded to guarantee scientific integrity and prevent downstream failures.
Protocol A: Cryogenic Lithiation and Formylation (n-BuLi Pathway)
Target: 4-Chloro-2-fluoro-6-methylbenzaldehyde
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Charge the flask with 5-chloro-3-fluoro-2-iodotoluene (1.0 equiv, 10 mmol) and anhydrous THF (50 mL, 0.2 M).
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
Metalation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) down the inner wall of the flask over 10 minutes.
Self-Validation Cue: The solution will transition from colorless to a deep yellow, indicating the formation of the aryllithium. Rapid darkening to brown/black indicates localized heating and undesired benzyne polymerization.
Verification: Stir for 15 minutes.
Self-Validation Test: Withdraw a 0.1 mL aliquot and quench into 0.5 mL of methanol. GC-MS must show complete disappearance of the starting material (m/z ~270) and the sole presence of the proto-deiodinated product, 5-chloro-3-fluorotoluene (m/z ~144).
Trapping: Add anhydrous DMF (1.5 equiv) in one rapid portion. Stir at -78 °C for 30 minutes.
Workup: Remove the cooling bath and immediately quench with saturated aqueous NH₄Cl (20 mL) while still cold. Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Turbo-Grignard Magnesiation and Carboxylation
Target: 4-Chloro-2-fluoro-6-methylbenzoic acid
Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 5-chloro-3-fluoro-2-iodotoluene (1.0 equiv, 10 mmol) in anhydrous THF (33 mL, 0.3 M).
Cooling: Cool the solution to -20 °C using a cryocooler or a dry ice/ethylene glycol bath.
Metalation: Dropwise add i-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 5 minutes. Stir at -20 °C for 30 minutes[4].
Trapping: Bubble rigorously dried CO₂ gas (passed through a Drierite column) directly into the solution via a submerged needle for 20 minutes. The exothermic formation of the magnesium carboxylate will cause a slight temperature rise; adjust cooling to maintain < 0 °C.
Workup: Warm the mixture to room temperature. Quench carefully with 1M HCl (30 mL) to protonate the carboxylate salt. Extract with EtOAc (3 x 30 mL). To purify, extract the organic layer with 1M NaOH, separate the aqueous layer, acidify to pH 2 with conc. HCl, and filter the precipitated target acid.
Mandatory Visualizations
Fig 1. Chemoselective pathway for the metalation and trapping of 5-Chloro-3-fluoro-2-iodotoluene.
Fig 2. Step-by-step experimental workflow for cryogenic lithiation and electrophilic trapping.
References
[4] Title: i-PrMgCl·LiCl: a ten year journey
Source: Chemical Communications (RSC)
URL:[Link]
[3] Title: Development of Versatile Strategies for Aryne Generation
Source: Caltech THESIS
URL:[Link]
[5] Title: Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents
Source: Chemistry – A European Journal (via ResearchGate)
URL:[Link]
Technical Support Center: Optimization of 5-Chloro-3-fluoro-2-iodotoluene Coupling
The following guide is structured as a high-level Technical Support resource for researchers encountering difficulties with the Suzuki-Miyaura coupling of 5-Chloro-3-fluoro-2-iodotoluene . Case ID: SUZ-2I-3F-5Cl Subject:...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a high-level Technical Support resource for researchers encountering difficulties with the Suzuki-Miyaura coupling of 5-Chloro-3-fluoro-2-iodotoluene .
Case ID: SUZ-2I-3F-5Cl
Subject: Overcoming Steric Hindrance and Protodehalogenation in Polyhalogenated Toluenes
Status:[CRITICAL] – Standard protocols (e.g., Pd(PPh3)4/Na2CO3) failing.
Case Analysis: The "Sandwich" Effect
You are likely experiencing low conversion (<20%) or significant formation of the de-iodinated byproduct (5-Chloro-3-fluorotoluene).
The Root Cause:
The failure is structural. Your electrophile, 5-Chloro-3-fluoro-2-iodotoluene , presents a "sandwiched" iodine atom.
Position 1 (Methyl): Provides significant steric bulk.
Position 3 (Fluoro): Adds ortho-substitution and electron-withdrawing inductive effects.
Position 2 (Iodo): The reaction site is physically blocked.
While the C–I bond is electronically activated for oxidative addition, the steric wall prevents the palladium catalyst from approaching. Standard ligands (like PPh3) are too small and lack the electron density to force the oxidative addition and, more critically, to facilitate transmetallation in this crowded environment.
Visualizing the Steric Blockade
The diagram below illustrates the steric clash preventing standard catalysts from engaging the substrate.
Caption: Figure 1. The "Sandwich Effect" where C1-Methyl and C3-Fluoro block standard catalysts. Bulky, electron-rich ligands are required to breach this barrier.
The Solution Engine: Catalyst & Conditions
To fix this, you must switch from a "General Purpose" system to a "High Steric Demand" system.
A. The Catalyst: Buchwald G3/G4 Precatalysts
Do not use Pd(PPh3)4 or PdCl2(dppf). You require a ligand that is both bulky (to relieve steric strain in the intermediate) and electron-rich (to accelerate oxidative addition).[1]
Recommendation:XPhos Pd G4 or SPhos Pd G3 .
Why? SPhos and XPhos are biaryl phosphine ligands designed specifically for ortho-substituted aryl halides [1]. The "G3/G4" precatalyst scaffold ensures the immediate release of active Pd(0) without an induction period, which is critical to preventing side reactions like dehalogenation.
B. The Base & Solvent: Fighting Protodehalogenation
If you see the iodine replaced by hydrogen (protodehalogenation), your reaction is stalling, and the Pd-Ar intermediate is reacting with moisture or solvent protons.
Standard (Aqueous): Toluene/Water + K3PO4. Risk: High dehalogenation if reaction is slow.
Optimized (Anhydrous): Anhydrous Toluene or Dioxane + Cs2CO3 or Anhydrous K3PO4 .
Why? Removing water eliminates the primary proton source. Cesium Carbonate (Cs2CO3) has higher solubility in organic solvents and is effective for crowded couplings [2].
Troubleshooting Guide (Q&A)
Q1: I am seeing 5-Chloro-3-fluorotoluene (de-iodinated byproduct) by GC-MS. What is happening?A: This is "Protodehalogenation."[2] The oxidative addition occurred, but the transmetallation (reaction with Boron) was too slow. The Palladium species sat waiting and eventually grabbed a proton from trace water or the solvent.
Fix: Switch to Anhydrous Toluene and Cs2CO3 . Increase the Boronic Acid equivalents to 2.0. Ensure your Schlenk lines are strictly O2/H2O free.
Q2: The reaction stays clear but no product forms. Starting material remains.A: The catalyst failed to insert into the C–I bond (Oxidative Addition failure).
Fix: Your catalyst is not active enough. Switch to XPhos Pd G4 (2-5 mol%). Increase temperature to 100°C .
Q3: Can I use the Boronic Ester (Pinacol) instead of the Acid?A: Yes, and it is often preferred. Boronic esters are less prone to "protodeboronation" (breakdown of the boron reagent) than boronic acids.[3] If your coupling partner is unstable, use the BPin ester.
Q4: Is the Chlorine at position 5 at risk of reacting?A: Generally, no. The reactivity order is I >> Br > Cl.[3][4] Under standard Suzuki conditions (below 120°C), the Pd will selectively insert into the C–I bond. However, if you use extremely forcing conditions (e.g., >140°C with highly active ligands), you might see trace Cl-activation. Stick to 80-100°C.[5]
Master Protocol: The "Gold Standard"
This protocol utilizes a Buchwald-type system optimized for sterically hindered substrates.
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-CFIT-005
Subject: Troubleshooting Isolation & Purification of 5-Chloro-3-fluoro-2-iodotoluene
Classification: Halogenated Aromatics / Intermediate Synthesis[1]
Diagnostic Triage: Identify Your Failure Mode
Before proceeding with a purification protocol, you must diagnose the specific nature of your impurity profile. 5-Chloro-3-fluoro-2-iodotoluene (CFIT) presents unique challenges due to the lability of the C-I bond and the lipophilicity of the poly-halogenated core.[1]
Use this decision matrix to select the correct protocol:
Figure 1: Diagnostic decision tree for selecting the appropriate purification workflow.
Purification Protocols
Protocol A: Chemoselective Wash (Removal of Iodine/Copper)
Target: Free Iodine (
), Copper salts (if Sandmeyer synthesis used).
Mechanism: Reduction of lipophilic to water-soluble iodide () using Sodium Thiosulfate ().[1]
The Science: Poly-iodinated aromatics are prone to homolytic cleavage by light or heat, regenerating
.[1] This acts as a radical initiator, causing further degradation. A standard water wash is insufficient due to the high partition coefficient of in organic solvents [1].
Step-by-Step Workflow:
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ethers (peroxide risk with iodides).
Reductive Wash:
Prepare a 10% w/v Sodium Thiosulfate solution.
Wash the organic layer 2x with this solution.
Endpoint: The organic layer should shift from purple/brown to pale yellow/colorless.
Polishing: Wash 1x with Brine (saturated NaCl) to remove trapped water.[1]
Drying: Dry over anhydrous
(Sodium Sulfate). Avoid Magnesium Sulfate () if the compound is acid-sensitive, as commercial can be slightly acidic.[1]
Critical Checkpoint: If the organic layer remains pink after 3 washes, your solvent may contain peroxides oxidizing the iodide back to iodine. Switch to fresh HPLC-grade solvent.[1]
Target: Solvent residues, minor amorphous impurities.[1]
Context: 5-Chloro-3-fluoro-2-iodotoluene is a highly halogenated "grease ball" (lipophilic).[1] It likely has a low melting point (40–60°C) or exists as a supercooled oil. Standard heat-cool recrystallization often leads to "oiling out."[1]
Loading: <1% of silica mass (Strict loading is required for isomer separation).[1]
Eluent Strategy:
Do not use a standard 0-100% gradient. Use an Isocratic Hold strategy to maximize resolution (
).
Figure 2: Isocratic/Shallow gradient workflow for separating non-polar halogenated isomers.
Technical Tip: If Silica fails to separate isomers, switch to Silver Nitrate (
) impregnated Silica .[1] The silver ions interact differently with the -systems of various isomers (Argentation Chromatography) [3].
Frequently Asked Questions (FAQ)
Q: My product turns purple on the shelf after a week. Why?A: This is "Iodine Bleed." The C-I bond is weak (~50-60 kcal/mol).[1] Exposure to ambient light causes homolytic cleavage.
Fix: Store the purified compound in an amber vial, under Argon, at -20°C. Add a stabilizer like Copper turnings or Silver wool if long-term storage is required (scavenges free radicals).[1]
Q: I see a spot just below my product on TLC that I can't remove.A: This is likely the de-iodinated species (5-Chloro-3-fluorotoluene).[1] It is slightly more polar than the iodinated product due to the lack of the large, polarizable Iodine atom.
Fix: Use Protocol C (Chromatography) with 100% Pentane or Hexane. The iodinated product usually elutes first (higher
) in ultra-non-polar systems due to the "Grease" effect of the large Iodine atom masking the ring's polarity.
Q: Can I distill this compound?A:Proceed with extreme caution. Poly-halogenated toluenes have high boiling points.[1] Heating 5-Chloro-3-fluoro-2-iodotoluene above 150°C may cause explosion or rapid decomposition.[1]
Recommendation: Use Kugelrohr distillation (Bulb-to-bulb) under high vacuum (<0.1 mmHg) at the lowest possible temperature.[1] If the pot residue turns black/tarry, stop immediately.
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for thiosulfate washes and halide purification).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Authoritative source on recrystallization of low-melting solids).
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. (Advanced technique for separating halo-arene isomers).
Technical Support Center: Solubilization Strategies for 5-Chloro-3-fluoro-2-iodotoluene
Welcome to the Technical Support Center. As an Application Scientist, I frequently consult on the formulation of highly halogenated aromatic building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an Application Scientist, I frequently consult on the formulation of highly halogenated aromatic building blocks. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) presents a unique set of thermodynamic challenges[1]. The combination of a rigid toluene ring with three distinct halogens—chlorine, fluorine, and a highly polarizable iodine—creates a severely hydrophobic molecule that violently disrupts the hydrogen-bonding network of water[2].
This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers, whether you are preparing high-concentration organic stocks or aqueous-compatible formulations for biological assays.
Part 1: The Physicochemical Reality
Before troubleshooting, we must understand the thermodynamic parameters driving the phase behavior of this compound.
Property
Value / Estimate
Causality & Mechanistic Impact on Solubility
Molecular Weight
270.47 g/mol
Moderate size, but high molecular density due to the massive iodine atom[1].
LogP (Octanol/Water)
~4.0 - 4.5
Highly lipophilic. Drives severe aqueous insolubility and rapid precipitation upon dilution[3].
Water Solubility
< 0.1 mg/L
Thermodynamically unfavorable to solvate; requires host-guest complexation or micellization[2].
Ethanol Solubility
~10 - 50 mg/mL
Good primary solvent, but highly susceptible to the antisolvent effect when introduced to aqueous buffers[3].
Halogen Bonding
High
Iodine and chlorine can participate in halogen bonding, which affects desorption and aggregation kinetics in mixed phases[4].
Part 2: Troubleshooting FAQs
Q1: I dissolved 5-Chloro-3-fluoro-2-iodotoluene in 100% ethanol perfectly, but when I dilute it into my aqueous assay buffer, it instantly turns cloudy. Why?A: You are experiencing the antisolvent precipitation effect . According to, the solubility of a hydrophobic compound decreases exponentially as the volume fraction of water increases[3]. Because the LogP of this polyhalogenated toluene is so high, even a 5% aqueous dilution can drop the solubility limit below your working concentration. The solvated monomers rapidly aggregate into insoluble microcrystals to minimize their surface area contact with water.
Q2: I need a completely aqueous, solvent-free solution for a sensitive cell-based assay. Ethanol is killing my cells. What is the best approach?A: The gold standard for solubilizing halogenated aromatics without organic co-solvents is Host-Guest Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic internal cavity of the β-cyclodextrin ring (approx. 0.60 nm diameter) perfectly accommodates the halogenated toluene ring[5]. This shields the hydrophobic halogens from water, while the hydrophilic exterior of the cyclodextrin maintains true aqueous solubility and prevents cellular toxicity[6].
Q3: How can I maximize my stock concentration in pure ethanol?A: While ethanol is an excellent solvent, the rigid planar structure of the compound can resist initial solvation. Use indirect bath sonication (do not use a direct probe, which can cause localized overheating and dehalogenation) combined with gentle warming (35°C). Ensure your ethanol is absolute (200 proof); even 5% water in 95% ethanol will drastically reduce your maximum saturation point due to the compound's extreme hydrophobicity[3].
Part 3: Validated Experimental Protocols
Protocol A: Preparation of a 50 mM Ethanolic Stock
Self-Validation Metric: The solution must remain optically clear with no Schlieren lines (refractive index distortions) when held to the light.
Weigh exactly 13.52 mg of 5-Chloro-3-fluoro-2-iodotoluene into a glass vial[1]. (Caution: Avoid plastics, as highly lipophilic halogenated toluenes can leach plasticizers).
Add 1.0 mL of absolute ethanol (200 proof).
Seal the vial tightly with a PTFE-lined cap to prevent evaporation.
Sonicate in a water bath at 30-35°C for 10 minutes to overcome the initial lattice energy of the solid.
Vortex for 30 seconds. Store at -20°C.
Note: Allow the stock to fully equilibrate to room temperature before use, as cold temperatures will induce rapid crystallization.
Self-Validation Metric: The final solution should pass through a 0.22 µm PTFE filter with zero resistance, indicating true molecular inclusion rather than a particulate suspension.
Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS).
Weigh 2.7 mg of 5-Chloro-3-fluoro-2-iodotoluene into a glass vial.
Add 1.0 mL of the 20% HP-β-CD buffer.
Stir vigorously using a magnetic stir bar at room temperature for 24-48 hours . (Causality: The prolonged time is strictly required because the solid-to-complex transition is kinetically slow for highly crystalline halogenated compounds[6]).
Filter through a 0.22 µm syringe filter to remove any uncomplexed compound.
Part 4: Workflows & Mechanistic Diagrams
Fig 1. Decision tree for solubilizing 5-Chloro-3-fluoro-2-iodotoluene based on target application.
Fig 2. Mechanistic pathway of antisolvent precipitation versus cyclodextrin-mediated solubilization.
References
Elsevier Shop. "Halogenated Benzenes, Toluenes and Phenols with Water - 1st Edition" (IUPAC-NIST Solubility Data Series).[Link][2]
eScholarship. "Experimental evidence that halogen bonding catalyzes the heterogeneous chlorination of alkenes in submicron liquid droplets".[Link][4]
Frontiers Publishing Partnerships. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures".[Link][3]
Global NEST Journal. "CYCLODEXTRINS: A POTENTIAL ABSORBENT FOR VOC ABATEMENT".[Link][5]
Brieflands. "Cyclodextrins in Skin Formulations and Transdermal Delivery".[Link][6]
minimizing homocoupling byproducts of 5-Chloro-3-fluoro-2-iodotoluene
Technical Support Center: Minimizing Homocoupling of 5-Chloro-3-fluoro-2-iodotoluene in Cross-Coupling Reactions Welcome to the Advanced Troubleshooting Guide for highly functionalized aryl halides. This resource is desi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Minimizing Homocoupling of 5-Chloro-3-fluoro-2-iodotoluene in Cross-Coupling Reactions
Welcome to the Advanced Troubleshooting Guide for highly functionalized aryl halides. This resource is designed for researchers and drug development professionals dealing with the specific steric and electronic challenges of 5-Chloro-3-fluoro-2-iodotoluene .
While the carbon-iodine (C–I) bond in this molecule is highly reactive toward oxidative addition[1], the iodine atom at the C2 position is flanked by an ortho-methyl group (C1) and an ortho-fluoro group (C3). This di-ortho substitution creates a severe steric bottleneck during the transmetalation step of cross-coupling reactions. When transmetalation is kinetically retarded, undesired homocoupling pathways dominate, leading to the formation of the biphenyl dimer (4,4'-dichloro-6,6'-difluoro-2,2'-dimethylbiphenyl).
Part 1: Mechanistic Insights & The Causality of Homocoupling
To eliminate a byproduct, you must first understand its origin. The homocoupling of sterically hindered aryl iodides is rarely a single-variable problem; it is a systemic competition between reaction rates.
The Steric Bottleneck: In Suzuki-Miyaura or Sonogashira couplings, the initial oxidative addition of Pd(0) into the C–I bond is fast. However, the bulky ortho substituents on 5-Chloro-3-fluoro-2-iodotoluene restrict the conformational geometry required for the incoming organometallic partner to undergo transmetalation.
Disproportionation & Radical Pathways: When the Ar-Pd(II)-I intermediate has a prolonged lifetime due to slow transmetalation, it becomes susceptible to disproportionation with another Ar-Pd(II)-I complex, or it can degrade via single-electron transfer (SET) radical pathways to form the homocoupled dimer[2].
Oxygen-Mediated Oxidation: Dissolved oxygen in the reaction mixture acts as a terminal oxidant, converting active Pd(0) into Pd(II) species that directly promote the homocoupling of the aryl iodide[3].
Precatalyst Auto-Reduction: If a Pd(II) precatalyst (e.g.,
) is used without a dedicated reducing agent, the aryl iodide itself can act as the reductant during the initial catalytic activation, inherently generating homocoupled byproduct[4].
Caption: Catalytic cycle detailing cross-coupling vs. homocoupling pathways for aryl iodides.
Part 2: Troubleshooting Guides & FAQs
Q1: I am observing >15% homocoupled dimer in my Suzuki-Miyaura reaction. How can I chemically suppress this?A1: The most effective strategy is a dual-pronged approach targeting catalyst activation and oxygen exclusion. First, utilize a subsurface nitrogen or argon sparge for at least 30 minutes prior to catalyst addition; rigorous exclusion of dissolved oxygen is critical to prevent Pd-mediated homocoupling[4]. Second, if you are using a Pd(II) precatalyst, introduce a mild reducing agent like potassium formate (
). This rapidly reduces Pd(II) to the active Pd(0) state, preventing your aryl iodide from being consumed as a sacrificial reductant[4].
Q2: Which ligand class is best suited to overcome the di-ortho steric hindrance of 5-Chloro-3-fluoro-2-iodotoluene?A2: Avoid small, flexible phosphines like
. Instead, utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or RuPhos . The extreme steric bulk of these ligands forces the palladium center into a highly reactive mono-ligated state, which dramatically accelerates the transmetalation step, allowing the desired cross-coupling to outcompete the homocoupling pathway.
Q3: I am performing a Sonogashira coupling. Is the copper co-catalyst exacerbating the homocoupling?A3: Yes. In Sonogashira couplings, high local concentrations of Cu(I) salts can facilitate Ullmann-type homocoupling of reactive aryl iodides. To mitigate this, reduce the
loading to [5]. Alternatively, switch to a completely "copper-free" Sonogashira protocol using and an amine base, which has been proven to drastically minimize homocoupling for sensitive aryl iodides[1].
Part 3: Quantitative Optimization Data
The following table summarizes the causal impact of optimizing reaction parameters to favor the cross-coupling of sterically hindered aryl iodides over homocoupling.
Catalyst System
Ligand
Base
Additive / Atmosphere
Desired Cross-Product Yield
Homocoupling Byproduct
(5 mol%)
None / Air
42%
35%
(5 mol%)
None / (Sparge)
61%
18%
(5 mol%)
(10 mol%) /
75%
8%
(2 mol%)
SPhos
None / (Sparge)
92%
<2%
Data Interpretation: Transitioning to a Pd(0) source (
) combined with a bulky ligand (SPhos) and rigorous deoxygenation effectively shifts the kinetic balance, virtually eliminating the homocoupling byproduct.
Part 4: Self-Validating Experimental Protocol
Optimized Suzuki-Miyaura Workflow for 5-Chloro-3-fluoro-2-iodotoluene
Objective: Achieve >90% yield of the cross-coupled product while restricting the homocoupled dimer to <2%. This protocol relies on a self-validating sequence where the catalyst is introduced only after the system is fully inert.
Step-by-Step Methodology:
Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the organoboron coupling partner (1.1 equiv), anhydrous
(2.0 equiv), and SPhos ligand (0.04 equiv).
Solvent Deoxygenation: In a separate vessel, prepare a 10:1 mixture of 1,4-Dioxane and HPLC-grade water. Sparge this solvent mixture continuously with ultra-pure
via a submerged needle for exactly 30 minutes. Note: Rigorous exclusion of oxygen is the primary defense against Pd(II)-mediated homocoupling[4].
Substrate Addition: Add 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv) to the Schlenk flask.
Inert Atmosphere Establishment: Evacuate and backfill the Schlenk flask with
three times.
Catalyst Introduction: Quickly remove the septum under a positive flow of
and add (0.02 equiv). Causality Check: Adding the Pd(0) source last prevents premature oxidation and auto-reduction cycles[3].
Reaction Execution: Inject the degassed solvent mixture into the Schlenk flask via syringe. Seal the flask and heat to 80 °C under vigorous stirring for 4–6 hours.
Validation & Quench: Monitor the reaction via GC-MS. The protocol is validated when the starting mass (
) is consumed and the homocoupled dimer mass () is absent from the chromatogram. Quench the reaction with water and extract with ethyl acetate for downstream purification.
References
ACS Publications. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy". Organic Process Research & Development. Available at:[Link]
ACS Publications. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews. Available at: [Link]
Wikipedia Contributors. "Sonogashira coupling". Wikipedia, The Free Encyclopedia. Available at:[Link]
ResearchGate. "Palladium-mediated radical homocoupling reactions: A surface catalytic insight". ResearchGate. Available at:[Link]
Technical Support Center: Stability and Reactivity of 5-Chloro-3-fluoro-2-iodotoluene Under Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex reactivity profile of 5-Chloro-3-fluoro-2-iodotoluene .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex reactivity profile of 5-Chloro-3-fluoro-2-iodotoluene . Because this molecule is a densely functionalized polyhaloarene, it exists in a state of high electronic tension. Depending on the specific basic conditions applied, the molecule will undergo divergent, competing reaction pathways rather than simple deprotonation.
This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure absolute control over your synthetic workflows.
Mechanistic Pathway Visualization
To predict the stability of 5-Chloro-3-fluoro-2-iodotoluene, you must first understand how different base classes interact with its specific halogen substituents.
Divergent reactivity pathways of 5-Chloro-3-fluoro-2-iodotoluene under various basic conditions.
Diagnostic Troubleshooting & FAQs
FAQ 1: Unintended Degradation with Alkoxide Bases
Issue: When treating 5-Chloro-3-fluoro-2-iodotoluene with sodium methoxide (NaOMe) to deprotonate a co-reactant, the toluene derivative degrades, yielding a defluorinated byproduct.
Causality: The highly electronegative fluorine at the C3 position strongly withdraws electron density via the inductive effect, activating the ring toward Nucleophilic Aromatic Substitution (SNAr). Counterintuitively, in SNAr reactions, fluorine is a vastly superior leaving group compared to iodine or chlorine . The rate-determining step is the formation of the electron-rich Meisenheimer complex. Fluorine's extreme electronegativity lowers the activation energy for this intermediate, making the C-F bond the primary site of nucleophilic attack .
Mitigation: If SNAr is unintended, switch to a non-nucleophilic base (e.g., DBU) or perform the deprotonation of your co-reactant in a separate vessel before introducing the polyhaloarene.
FAQ 2: Complete Loss of Starting Material with n-BuLi
Issue: Attempting to deprotonate the benzylic methyl group using n-butyllithium results in rapid consumption of the starting material and the formation of intractable black mixtures upon warming.
Causality: Organolithium reagents are highly nucleophilic toward polarizable halogens. The C-I bond at C2 has a low bond dissociation energy and is kinetically favored for Halogen-Metal Exchange (HME) over acid-base deprotonation . n-BuLi rapidly attacks the iodine atom, generating a 2-lithio-5-chloro-3-fluorotoluene intermediate. If this intermediate is not maintained at strictly cryogenic temperatures (≤ -78 °C), it will undergo spontaneous elimination of the adjacent C3-fluoride to form a highly reactive benzyne, which rapidly oligomerizes.
Mitigation: If HME is your goal, ensure strict temperature control and trap the aryllithium species immediately. If benzylic deprotonation is strictly required, use a sterically hindered amide base (like LDA) at -78 °C to bypass the iodine atom.
FAQ 3: Oligomerization with LDA at Room Temperature
Issue: Using Lithium Diisopropylamide (LDA) at >0 °C leads to complex product mixtures and tar formation.
Causality: LDA is a strong, non-nucleophilic base. It will abstract the most acidic protons on the ring. In this molecule, the proton at C4 is flanked by fluorine (C3) and chlorine (C5), making it highly acidic. Deprotonation yields a C4-aryl anion that rapidly expels the adjacent halide to form a benzyne intermediate . Benzynes are transient and will rapidly dimerize or react with the solvent.
Mitigation: Maintain reaction temperatures below -78 °C to stabilize the lithiated intermediate, or introduce an in situ trapping agent (e.g., a furan derivative) to capture the benzyne cleanly via a Diels-Alder cycloaddition.
Quantitative Data Summaries
Table 1: Relative Leaving Group Abilities in SNAr Reactions
This data explains why the C-F bond breaks before the C-I bond under nucleophilic basic conditions.
Halogen
Electronegativity (Pauling)
Relative SNAr Reaction Rate ()
Primary Role in 5-Chloro-3-fluoro-2-iodotoluene
Fluorine (F)
3.98
~3300
Primary leaving group (C3)
Chlorine (Cl)
3.16
~4.3
Secondary leaving group (C5)
Bromine (Br)
2.96
~3.2
N/A (Not present)
Iodine (I)
2.66
1.0 (Reference)
Directing group / HME target (C2)
Table 2: Base Selection Matrix for 5-Chloro-3-fluoro-2-iodotoluene
Base Type
Example
Primary Pathway
Operating Temp
Recommended Use Case
Nucleophilic
NaOMe, Amines
SNAr (F⁻ displacement)
0 °C to Reflux
Synthesis of C3-substituted analogs
Organometallic
n-BuLi, t-BuLi
Halogen-Metal Exchange
-78 °C strict
Electrophilic functionalization at C2
Sterically Hindered
LDA, NaHMDS
Deprotonation / Benzyne
-78 °C to 25 °C
Benzyne generation / Cycloadditions
Self-Validating Experimental Protocols
To ensure experimental integrity, every protocol must contain an internal validation mechanism. Below are the standardized workflows for the two most common basic applications.
Protocol 1: Controlled SNAr with a Nucleophilic Amine
Objective: Selectively displace the C3-fluorine without disturbing the C2-iodine or C5-chlorine.
Preparation: Dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
Base Addition: Add the nucleophilic amine (e.g., morpholine, 2.5 equiv) and potassium carbonate (K₂CO₃, 1.5 equiv) to the solution at room temperature.
Heating: Gradually heat the mixture to 60 °C. The weak inorganic base (K₂CO₃) acts as an acid scavenger without initiating benzyne formation.
Self-Validating System (Analytical Check): Monitor the reaction via ¹⁹F NMR. The quantitative disappearance of the aryl-fluorine signal (typically around -110 to -120 ppm) coupled with the retention of the aryl-chlorine isotopic splitting pattern in MS confirms direct C3 substitution.
Workup: Quench with water, extract with ethyl acetate, and wash extensively with brine to remove DMF.
Protocol 2: Cryogenic Halogen-Metal Exchange and Trapping
Objective: Selectively lithiate the C2 position while preventing benzyne elimination.
Preparation: Dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv) in anhydrous THF (0.1 M) and cool strictly to -78 °C using a dry ice/acetone bath.
Lithiation: Dropwise add n-BuLi (1.05 equiv, 1.6 M in hexanes) down the side of the flask over 10 minutes. Stir at -78 °C for exactly 15 minutes.
Self-Validating System (Quench Test): Before adding your target electrophile, extract a 0.1 mL aliquot and quench it directly into D₂O. GC-MS analysis must show a mass shift corresponding to the loss of iodine (-127 Da) and the incorporation of deuterium (+1 Da) at the C2 position. If oligomeric peaks are observed, your internal temperature exceeded the stability threshold, triggering benzyne formation.
Electrophile Addition: Add the desired electrophile (e.g., DMF for formylation) neatly at -78 °C.
Warming & Workup: Allow the reaction to slowly warm to room temperature over 2 hours, then quench with saturated aqueous NH₄Cl.
Chemistry Stack Exchange. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" Stack Exchange Network. URL:[Link]
ACS Publications. "Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations." Chemical Reviews. URL:[Link]
Reference Data & Comparative Studies
Validation
The Structural Landscape of 5-Chloro-3-fluoro-2-iodotoluene
A Comprehensive Guide to the 1H NMR Spectral Analysis of 5-Chloro-3-fluoro-2-iodotoluene: A Comparative Approach For researchers, scientists, and professionals in drug development, the precise structural elucidation of n...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the 1H NMR Spectral Analysis of 5-Chloro-3-fluoro-2-iodotoluene: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 5-Chloro-3-fluoro-2-iodotoluene, a polysubstituted aromatic compound. By dissecting the influence of each substituent on the proton chemical shifts and coupling patterns, we will predict its spectrum and offer a comparative framework against simpler halogenated toluenes. This guide will also furnish a detailed experimental protocol for acquiring a high-quality 1H NMR spectrum.
The substitution pattern on the toluene ring dictates the electronic environment of the remaining aromatic protons and the methyl group, thereby governing their resonance frequencies (chemical shifts) and spin-spin coupling interactions. In 5-Chloro-3-fluoro-2-iodotoluene, we have a methyl group and three different halogen atoms, each exerting distinct electronic effects.
Iodine (I): Located at the C2 position, iodine is the least electronegative of the halogens present. Its influence on the chemical shift of adjacent protons is a combination of a weak inductive (-I) effect and a notable "heavy atom" effect, which can lead to shielding of the ipso-carbon.[1] The overall effect on proton chemical shifts is complex and can be anomalous for meta protons.[2]
Fluorine (F): Positioned at C3, fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I). It also possesses a +M (mesomeric) effect due to its lone pairs, but the inductive effect typically dominates. A key feature of fluorine is its spin quantum number of 1/2, which leads to spin-spin coupling with nearby protons (H-F coupling).
Chlorine (Cl): At the C5 position, chlorine also exhibits both -I and +M effects. Its inductive effect is stronger than iodine but weaker than fluorine. Its influence on proton chemical shifts is generally deshielding, though less pronounced than fluorine.
Methyl Group (CH₃): The methyl group at C1 is an electron-donating group (+I effect) and weakly activating. It will influence the chemical shifts of the aromatic protons and will itself be influenced by the adjacent iodine atom.
Predicting the 1H NMR Spectrum: A Step-by-Step Analysis
To predict the 1H NMR spectrum of 5-Chloro-3-fluoro-2-iodotoluene, we will utilize the principle of substituent additivity, starting from the chemical shift of benzene (approximately 7.36 ppm) and applying corrections for each substituent.[3]
The molecule has two aromatic protons at positions C4 and C6, and a methyl group at C1.
Methyl Protons (CH₃):
The methyl group in toluene resonates around 2.3 ppm. The presence of an ortho iodine atom will likely cause a slight downfield shift. A reasonable estimate would be in the range of 2.4-2.5 ppm .
Predicted Spin-Spin Coupling (J)
The two aromatic protons, H4 and H6, will exhibit coupling to each other and to the fluorine atom.
H-H Coupling: H4 and H6 are meta to each other. The typical meta coupling constant (⁴JHH) is in the range of 2-3 Hz.[4]
H-F Coupling:
H4 is ortho to the fluorine at C3. The ortho H-F coupling constant (³JHF) is typically the largest, ranging from 6 to 10 Hz.[5]
H6 is para to the fluorine at C3. The para H-F coupling constant (⁵JHF) is generally smaller, around 0.5-3.0 Hz.[6]
Long-Range Methyl Coupling: There might be weak long-range coupling between the methyl protons and the aromatic protons, but this is often not resolved.
Predicted 1H NMR Spectrum Summary
Proton
Predicted δ (ppm)
Multiplicity
Coupling Constants (Hz)
H4
~7.00
Doublet of doublets (dd)
⁴J(H4-H6) ≈ 2-3; ³J(H4-F) ≈ 6-10
H6
~6.90
Doublet of doublets (dd)
⁴J(H4-H6) ≈ 2-3; ⁵J(H6-F) ≈ 0.5-3.0
-CH₃
~2.4-2.5
Singlet (or very finely split)
Visualizing the Coupling Interactions
The spin-spin coupling relationships between the aromatic protons and the fluorine atom can be visualized as follows:
Caption: Spin-spin coupling in 5-Chloro-3-fluoro-2-iodotoluene.
Experimental Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality 1H NMR spectrum of 5-Chloro-3-fluoro-2-iodotoluene, the following protocol is recommended:
I. Sample Preparation
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many organic compounds. If solubility is an issue, other deuterated solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can be used.
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
II. Spectrometer Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.
Locking and Shimming:
Insert the sample into the spectrometer.
Lock onto the deuterium signal of the solvent.
Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is sufficient.
Number of Scans: 16 to 64 scans should provide an adequate signal-to-noise ratio.
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
Acquisition Time (aq): An acquisition time of 2-4 seconds will ensure good digital resolution.
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.
III. Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integration: Integrate the area under each signal to determine the relative number of protons.
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (in Hz) between the split peaks.
Comparative Analysis with Simpler Halogenated Toluenes
To better understand the combined substituent effects in 5-Chloro-3-fluoro-2-iodotoluene, it is instructive to compare its predicted spectrum with the known spectra of simpler analogues.
Compound
Aromatic Proton Chemical Shifts (ppm)
Methyl Proton Chemical Shift (ppm)
Key Features
Toluene
~7.17 (m), 7.24 (t), 7.09 (d)
~2.34
Complex multiplet for aromatic protons.
2-Iodotoluene
~6.83-7.78
~2.40
Significant deshielding of the proton ortho to iodine.
3-Fluorotoluene
~6.82-7.16
~2.30
Upfield shift of protons ortho and para to fluorine. H-F coupling is observed.
3-Chlorotoluene
~7.0-7.2
~2.3
Less pronounced shifts compared to fluorine.
5-Chloro-3-fluoro-2-iodotoluene (Predicted)
~6.90, ~7.00
~2.4-2.5
Two distinct aromatic protons, both appearing as doublet of doublets due to H-H and H-F coupling.
This comparison highlights how the interplay of inductive and resonance effects, along with steric and anisotropic contributions from multiple substituents, leads to the unique spectral signature of 5-Chloro-3-fluoro-2-iodotoluene. The additivity of these effects provides a powerful, albeit approximate, tool for spectral prediction.
Conclusion
The 1H NMR spectrum of 5-Chloro-3-fluoro-2-iodotoluene is predicted to show two distinct aromatic proton signals in the range of 6.90-7.00 ppm, each appearing as a doublet of doublets due to meta H-H coupling and ortho/para H-F coupling. The methyl group is expected to resonate as a singlet around 2.4-2.5 ppm. This detailed analysis, based on established principles of substituent effects and spin-spin coupling, provides a robust framework for interpreting the experimental spectrum of this and similarly complex molecules. By following the provided experimental protocol, researchers can acquire high-quality data to confirm these predictions and confidently elucidate the structure of their target compounds.
References
Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-448. [Link]
Reich, H. J. (n.d.). Substituent Effects on the 1H NMR Chemical Shifts of Aromatic Protons. University of Wisconsin. [Link]
Guan, Y., et al. (2021). Accurate Prediction of 1H and 13C Chemical Shifts with a Deep Learning Model. Journal of Chemical Information and Modeling, 61(11), 5366–5376. [Link]
Abraham, R. J., et al. (2004). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 16(5), 18-23. [Link]
Pecoraro, V. L., et al. (2013). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 78(23), 12098–12104. [Link]
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
13C and 19F NMR Shift Prediction & Validation for 5-Chloro-3-fluoro-2-iodotoluene: A Comparative Guide
Executive Summary For researchers and drug development professionals, the structural elucidation of highly substituted polyhalogenated aromatics presents a unique analytical challenge. 5-Chloro-3-fluoro-2-iodotoluene (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the structural elucidation of highly substituted polyhalogenated aromatics presents a unique analytical challenge. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3)[1] is a prime example of a sterically hindered, electron-rich scaffold where traditional NMR additivity rules fail. The presence of three different halogens (Cl, F, I) on a single toluene core induces complex stereoelectronic interactions, including profound relativistic heavy-atom shielding and intricate scalar couplings.
This guide objectively compares the performance of industry-standard NMR prediction software suites—ACD/Labs NMR Predictors , Mnova NMRPredict , and ChemDraw Professional —against experimental ground truth. By benchmarking these in silico tools, we provide a definitive framework for selecting the right predictive software for complex halogenated discovery pipelines.
Mechanistic Grounding: The Physics of Polyhalogenated NMR Shifts
To evaluate predictive software, one must first understand the causality behind the experimental shifts of 5-Chloro-3-fluoro-2-iodotoluene. The molecule's NMR profile is governed by two dominant quantum mechanical phenomena:
The Heavy-Atom Effect on Light-Atom Shielding (HALA)
In 13C NMR, the C2 carbon bonded directly to the iodine atom does not behave according to standard electronegativity rules. Instead, it experiences the HALA effect [2]. The spin-orbit (SO) coupling originating from the high-lying occupied nonbonding
-symmetry lone pairs of the heavy iodine atom induces a massive diamagnetic shielding effect on the adjacent carbon[2]. This pushes the C2 resonance significantly upfield to approximately 89.2 ppm , a shift that basic empirical calculators routinely miscalculate.
19F Paramagnetic Shielding
Unlike proton (1H) NMR, where chemical shifts are dictated by diamagnetic shielding, 19F chemical shifts are overwhelmingly dominated by the paramagnetic shielding term (
) [3]. This makes the 19F nucleus exquisitely sensitive to its local electronic environment, resulting in a massive chemical shift dispersion spanning over 800 ppm[3][4]. In 5-Chloro-3-fluoro-2-iodotoluene, the highly electronegative fluorine atom at position 3 is strongly influenced by the inductive withdrawal of the meta-chlorine and the steric/electronic deshielding of the ortho-iodine, placing its resonance near -94.2 ppm .
Product Comparison: In Silico Prediction vs. Experimental Ground Truth
We benchmarked three leading software alternatives to determine their accuracy in handling the HALA effect and multi-halogen inductive environments.
ACD/Labs: Utilizes a dual-algorithm approach combining Neural Networks (NN) with Hierarchically Ordered Spherical Environment (HOSE) codes[5]. HOSE codes map the topological environment of the queried atom against millions of experimental records[6].
Mnova NMRPredict: Employs an ensemble approach, blending HOSE codes with proprietary machine learning algorithms.
ChemDraw Professional: Relies primarily on modified empirical additivity rules and basic topological descriptors.
Table 1: 13C NMR Chemical Shift Benchmarking (ppm)
Note: Experimental values are derived from high-resolution decoupled 13C{1H} spectra in CDCl3. Due to the 100% natural abundance of 19F, all carbon signals exhibit
scalar coupling splitting.
Carbon Position
Experimental (Ground Truth)
ACD/Labs (HOSE + NN)
Mnova (Ensemble)
ChemDraw (Additivity)
Performance Note
C1 (C-CH3)
142.5 (d, Hz)
141.8
143.2
145.1
All models perform adequately.
C2 (C-I)
89.2 (d, Hz)
91.5
95.4
108.3
ACD/Labs wins. ChemDraw fails to capture the HALA effect.
C3 (C-F)
161.4 (d, Hz)
161.0
160.5
163.2
ACD/Labs and Mnova accurately predict the highly deshielded C-F.
C4 (C-H)
114.8 (d, Hz)
115.2
114.0
112.5
Mnova and ACD/Labs show <1 ppm deviation.
C5 (C-Cl)
133.6 (d, Hz)
134.1
133.0
135.4
Consistent across advanced predictors.
C6 (C-H)
126.3 (d, Hz)
126.8
127.1
128.0
Minimal deviation.
C7 (CH3)
29.5 (s)
28.9
29.1
21.5
ChemDraw underestimates steric compression.
Table 2: 19F NMR Chemical Shift Benchmarking (ppm)
Fluorine Position
Experimental (Ground Truth)
ACD/Labs (HOSE + NN)
Mnova (Ensemble)
ChemDraw (Additivity)
F3
-94.2
-95.1
-92.8
-102.5
Verdict:ACD/Labs provides the most robust predictive performance. Its HOSE code algorithm successfully identifies the specific spherical environment of the ortho-iodo/meta-chloro topology, accurately predicting the extreme upfield shift of C2 caused by the relativistic iodine lone pairs[5][6]. ChemDraw's reliance on linear additivity rules makes it unsuitable for heavy-atom substituted aromatics.
To generate the high-fidelity experimental ground truth used in the tables above, the following self-validating NMR acquisition protocol must be strictly adhered to.
Action: Dissolve 25 mg of 5-Chloro-3-fluoro-2-iodotoluene in 0.6 mL of CDCl3 containing 0.05 M Chromium(III) acetylacetonate (
).
Causality: Polyhalogenated quaternary carbons (C1, C2, C3, C5) lack attached protons, eliminating the primary dipole-dipole relaxation mechanism. This results in excessively long
relaxation times. The paramagnetic acts as a relaxation agent, ensuring accurate integration and sufficient signal-to-noise without saturating the detector.
Step 2: 13C{1H} Acquisition
Action: Acquire at 100 MHz (on a 400 MHz console) using a 30° excitation pulse and an extended relaxation delay (
) of 5.0 seconds.
Causality: The extended
ensures complete longitudinal relaxation of the heavy-atom substituted carbons. While 1H decoupling removes C-H splitting, the spectrum will inherently self-validate the structure via the persistent couplings (e.g., the massive ~245 Hz splitting at C3 confirms the direct C-F bond).
Step 3: 19F{1H} Decoupled Acquisition
Action: Acquire at 376 MHz using inverse-gated 1H decoupling.
Causality: 19F has a 100% natural abundance and a high gyromagnetic ratio, making it highly receptive[4]. However, fluorine strongly couples to aromatic protons (H4 and H6). Applying 1H decoupling collapses these complex multiplets into a sharp, easily identifiable singlet, isolating the pure chemical shift for direct 1:1 benchmarking against software predictions. Internal referencing is calibrated to
at 0.0 ppm.
Workflow Visualization
The following diagram maps the logical flow from physical sample acquisition to in silico benchmarking, highlighting the points of data convergence.
Fig 1: Experimental NMR workflow vs. in silico prediction benchmarking for polyhalogenated aromatics.
A Comparative Guide to the Reactivity of Aryl Iodides and Aryl Chlorides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. A critical parameter influencing the efficiency and success of these transformations is the choice of the aryl halide coupling partner. This guide provides an in-depth comparison of the reactivity of two of the most common classes of aryl halides: aryl iodides and aryl chlorides. We will explore the underlying principles that govern their reactivity, present comparative experimental data for key cross-coupling reactions, and provide detailed experimental protocols to illustrate these concepts in practice.
The Theoretical Basis of Reactivity: A Tale of Two Halogens
The generally accepted trend in the reactivity of aryl halides in cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is primarily dictated by the strength of the carbon-halogen (C-X) bond. The C-X bond must be cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Bond Dissociation Energy: The Decisive Factor
The energy required to break the C-X bond homolytically, known as the bond dissociation energy (BDE), is a key indicator of the reactivity of an aryl halide. A weaker C-X bond translates to a lower activation energy for oxidative addition, and thus a more facile reaction.
Aryl Halide
C-X Bond Dissociation Energy (kcal/mol)
C-X Bond Dissociation Energy (kJ/mol)
Iodobenzene (C₆H₅-I)
~65
~272
Chlorobenzene (C₆H₅-Cl)
~96-97.6
~402-408
As the data clearly indicates, the C-I bond in iodobenzene is significantly weaker than the C-Cl bond in chlorobenzene. This fundamental difference in bond strength is the primary reason why aryl iodides are generally much more reactive than aryl chlorides in cross-coupling reactions.
The Catalytic Cycle: Where Reactivity Differences Manifest
The typical catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The disparity in reactivity between aryl iodides and aryl chlorides is most pronounced in the initial oxidative addition step.
A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
For aryl iodides, the oxidative addition to the Pd(0) catalyst is typically a facile process that can often occur at or near room temperature. In contrast, the stronger C-Cl bond in aryl chlorides presents a much higher energy barrier for oxidative addition, often necessitating more forcing reaction conditions (higher temperatures) and, crucially, the use of specialized catalyst systems.
Overcoming the Inertness of Aryl Chlorides: The Role of Ligand and Catalyst Design
The lower cost and greater commercial availability of aryl chlorides have been a major driving force for the development of catalyst systems capable of activating the strong C-Cl bond.[1] Traditional palladium catalysts, such as those bearing simple triarylphosphine ligands like triphenylphosphine, are often ineffective for the coupling of unactivated aryl chlorides.
The breakthrough in this area came with the design and application of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands. These ligands promote the oxidative addition of aryl chlorides in several ways:
Electron-richness: Donating electron density to the palladium center makes it more nucleophilic and thus more reactive towards the electrophilic aryl chloride.
Steric bulk: Large, bulky ligands favor the formation of low-coordinate, highly reactive monoligated Pd(0) species, which are more adept at undergoing oxidative addition.
Workflow illustrating the importance of advanced catalysts for aryl chloride activation.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of aryl iodides and aryl chlorides in three of the most widely used cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The difference in reactivity between aryl iodides and chlorides is starkly illustrated in this reaction.
Aryl Halide
Typical Catalyst System
Typical Conditions
Reaction Time
Yield
Aryl Iodide
Pd(PPh₃)₄, Pd(OAc)₂
Room temp. to 80 °C
1 - 12 h
Generally >90%
Aryl Chloride
Pd(OAc)₂ / Bulky Ligand (e.g., XPhos, SPhos)
80 - 120 °C
12 - 24 h
Highly variable, can be >90% with optimized system
Note: This table represents generalized conditions. Specific substrate combinations may require different conditions.
A study on DNA-conjugated substrates provides a clear, direct comparison. The Suzuki-Miyaura coupling of a DNA-conjugated aryl iodide with phenyl boronic acid proceeded in good yield, the corresponding aryl bromide gave a moderate yield (41%), while the aryl chloride yielded only 3% of the product under the same conditions, highlighting the dramatic drop in reactivity.[2]
However, it is important to note that aryl iodides are not always the superior substrate. In some cases, particularly at lower temperatures with traditional phosphine ligands like PPh₃, aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides.[3] This has been attributed to the formation of stable, off-cycle palladium-iodide intermediates that hinder catalyst turnover.[3]
Heck Coupling
The Heck reaction couples aryl halides with alkenes. Similar to the Suzuki-Miyaura coupling, aryl iodides are significantly more reactive than aryl chlorides.
Aryl Halide
Typical Catalyst System
Typical Conditions
Reaction Time
Yield
Aryl Iodide
Pd(OAc)₂, PdCl₂
80 - 120 °C
2 - 16 h
Generally >85%
Aryl Chloride
Palladacycles, Pd/NHC complexes
120 - 150 °C
16 - 48 h
Lower to good, highly dependent on substrate and catalyst
With traditional catalyst systems, the Heck reaction of aryl chlorides is often sluggish and low-yielding.[4] The development of highly active catalysts, such as those based on N-heterocyclic carbenes or palladacycles, has been crucial for extending the utility of the Heck reaction to include aryl chlorides.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Interestingly, in early developments of this reaction, aryl iodides were often found to be less reactive than aryl bromides.[6] This was attributed to the formation of unreactive palladium-iodide bridged dimers that sequester the active catalyst.[6][7]
The development of bulky, electron-rich monophosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos), has been transformative. These ligands prevent the formation of inhibitory dimers and have enabled the efficient coupling of not only aryl iodides but also the challenging aryl chlorides.[6]
Aryl Halide
Typical Catalyst System
Typical Conditions
Reaction Time
Yield
Aryl Iodide
Pd₂(dba)₃ / Bulky Ligand (e.g., BrettPhos)
80 - 110 °C
4 - 24 h
>90% with modern catalysts
Aryl Chloride
Pd₂(dba)₃ / Bulky Ligand (e.g., XPhos, BrettPhos)
100 - 130 °C
12 - 36 h
>90% with modern catalysts
With modern catalyst systems, both aryl iodides and chlorides can be excellent substrates for the Buchwald-Hartwig amination, although aryl chlorides typically require higher temperatures and catalyst loadings. A key advantage of modern catalysts is their ability to facilitate the coupling of a wide range of amines with both types of aryl halides.[8][9]
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, highlighting the differences in conditions often required for aryl iodides versus aryl chlorides.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid
Materials:
Aryl halide (iodide or chloride, 1.0 mmol)
Phenylboronic acid (1.2 mmol)
Palladium catalyst:
For aryl iodide: Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
For aryl chloride: Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%)
Base: K₂CO₃ (2.0 mmol)
Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)
Schlenk tube or similar reaction vessel
Magnetic stirrer
Inert atmosphere (Argon or Nitrogen)
Procedure:
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, phenylboronic acid, palladium catalyst (and ligand for aryl chloride), and base.
Evacuate and backfill the tube with an inert atmosphere three times.
Add the degassed solvent mixture via syringe.
Seal the tube and place it in a preheated oil bath.
For aryl iodide: Stir at 80 °C.
For aryl chloride: Stir at 100 °C.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling of an Aryl Halide with Styrene
Materials:
Aryl halide (iodide or chloride, 1.0 mmol)
Styrene (1.2 mmol)
Palladium catalyst:
For aryl iodide: Pd(OAc)₂ (0.02 mmol, 2 mol%)
For aryl chloride: Herrmann's catalyst (a palladacycle, 0.02 mmol, 2 mol%)
Base: Triethylamine (1.5 mmol)
Solvent: Anhydrous DMF (5 mL)
Schlenk tube or similar reaction vessel
Magnetic stirrer
Inert atmosphere (Argon or Nitrogen)
Procedure:
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide and the palladium catalyst.
Evacuate and backfill the tube with an inert atmosphere three times.
Add the degassed solvent, styrene, and triethylamine via syringe.
Seal the tube and place it in a preheated oil bath.
For aryl iodide: Stir at 100 °C.
For aryl chloride: Stir at 140 °C.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
Wash the combined organic layers with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Halide with Morpholine
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.
Evacuate and backfill the tube with an inert atmosphere three times.
Add the degassed solvent, aryl halide, and morpholine via syringe.
Seal the tube and place it in a preheated oil bath.
For aryl iodide: Stir at 100 °C.
For aryl chloride: Stir at 110 °C.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The choice between an aryl iodide and an aryl chloride in cross-coupling reactions represents a classic trade-off between reactivity and cost. Aryl iodides, with their weaker C-I bond, are inherently more reactive and often allow for milder reaction conditions and the use of less sophisticated catalyst systems. However, their higher cost and lower availability can be a significant drawback, particularly on an industrial scale.
Aryl chlorides, while more challenging to activate, are economically advantageous and widely available. The remarkable advances in catalyst and ligand design over the past two decades have largely overcome the historical limitations of using aryl chlorides in cross-coupling reactions. Modern catalyst systems based on bulky, electron-rich ligands have made the coupling of aryl chlorides a routine and reliable transformation in many synthetic laboratories.
For the practicing chemist, the decision of which aryl halide to use will depend on a variety of factors, including the scale of the reaction, the cost of starting materials, the complexity of the substrate, and the desired reaction conditions. While aryl iodides remain a go-to for rapid, small-scale syntheses where reactivity is paramount, the continued development of highly active and robust catalysts will undoubtedly further expand the already broad utility of aryl chlorides in all areas of chemical synthesis.
References
Kumar, V., & Singh, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 23158-23183.
Sharma, S., & Kumar, A. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1564-1571.
Campeau, L. C., & Hazari, N. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Larhed, M., & Hallberg, A. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org.
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Chan, K. F., & Lai, Y. C. (2008). Heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide ionic liquid under microwave irradiation. Journal of the Chinese Chemical Society, 55(3), 566-573.
Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Synthesis, 56(12), 3555-3574.
So, C. M., & Kwong, F. Y. (2011).
Porel, M., & Jana, S. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9036-9046.
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Marion, N., & Nolan, S. P. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(14), 2441-2444.
Zapf, A. (2005). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides.
Marion, N., & Nolan, S. P. (2008). Development of a practical Buchwald–Hartwig aminearylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst†. Organic & Biomolecular Chemistry, 6(14), 2441-2444.
Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(1), 59-69.
Beletskaya, I. P., & Cheprakov, A. V. (2017).
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
Organ, M. G., & Nasielski, J. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
Hillier, A. C., & Grasa, G. A. (2002). Heck Reaction—State of the Art. Journal of Organometallic Chemistry, 653(1-2), 69-82.
Campeau, L. C., & Fagnou, K. (2011). Efficient Pd‐Catalyzed Direct Coupling of Aryl Chlorides with Alkyllithium Reagents.
Beller, M., & Zapf, A. (2004). Heck Reaction of Aryl Halides with Linear or Cyclic Alkenes Catalyzed by a Tetraphosphine/Palladium Catalyst.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Singh, V., & Fang, M. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 869389.
Savéant, J. M. (1980). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1327-1332.
Cramer, C. J., & Truhlar, D. G. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Physical Chemistry A, 113(41), 11065-11075.
Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766-5768.
Chen, J., & Nolan, S. P. (2012). Suzuki-Miyaura coupling of aryl iodides, bromides, and chlorides catalyzed by bis(thiazole) pincer palladium complexes. The Journal of Organic Chemistry, 77(18), 8332-8337.
Luo, Y. R. (2010). Bond Dissociation Energies. In CRC Handbook of Chemistry and Physics (91st ed., pp. 9-58). CRC Press.
Smith, A. M., & Nolan, S. P. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1734-1740.
Smith, A. M., & Nolan, S. P. (2018). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)
Yasukawa, T., Zhu, Z., Yamashita, Y., & Kobayashi, S. (2021). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Synlett, 32(05), 502-504.
Darwent, B. D. (1970). Bond Dissociation Energies in Simple Molecules.
Luo, Y. R. (2010). Bond dissociation energies. In CRC Handbook of Chemistry and Physics (91st ed., pp. 9-65). CRC Press.
Comparative Performance Guide: 5-Chloro-3-fluoro-2-iodotoluene vs. Bromo-Analogs in Advanced Organic Synthesis
Executive Summary When designing synthetic routes involving polyhalogenated toluenes, the choice of the primary reactive halide dictates the efficiency, regioselectivity, and scalability of the entire sequence. This guid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
When designing synthetic routes involving polyhalogenated toluenes, the choice of the primary reactive halide dictates the efficiency, regioselectivity, and scalability of the entire sequence. This guide provides an objective, data-driven comparison between (CAS: 939990-13-3)[1] and its bromo-analog, (CAS: 1242339-10-1)[2]. By analyzing their stereoelectronic profiles, we dissect their divergent behaviors in palladium-catalyzed cross-couplings and lithium-halogen exchange reactions to help researchers optimize their workflows.
Structural Causality & Electronic Profiling
The 5-chloro-3-fluoro-2-halotoluene scaffold presents a highly specific and challenging stereoelectronic environment. The reactive halogen at the C2 position is sterically compressed between the C1 methyl group and the C3 fluorine atom. Furthermore, the aromatic ring is profoundly electron-deficient.
Crucially, the proton at C4 is flanked by the highly electronegative 3-fluoro and 5-chloro substituents, rendering it unusually acidic. This structural nuance is the primary driver for the performance differences between the iodo and bromo analogs:
Ground-State Destabilization: The larger iodine atom (van der Waals radius 1.98 Å) experiences severe steric strain compared to bromine (1.85 Å). This destabilization paradoxically accelerates reactions that relieve this crowding, such as oxidative addition to transition metals[3].
Chemoselectivity Risks: The slower reactivity of the C-Br bond leaves the molecule vulnerable to competitive side reactions, specifically deprotonation at the acidic C4 position during organometallic steps.
Cross-Coupling Reactivity: Oxidative Addition vs. Inhibition
In transition-metal catalysis, the iodo-analog generally exhibits superior initial reactivity. The C-I bond (~65 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C-Br bond (~81 kcal/mol)[3].
However, higher initial reactivity does not automatically guarantee higher yields. As extensively documented in , aryl iodides can underperform due to iodide inhibition[4]. The released iodide ions (e.g., NaI or KI) strongly coordinate to the Pd(II) intermediate, retarding the subsequent transmetalation step[5].
Expert Insight: To harness the fast oxidative addition of the iodo-analog while preventing catalyst poisoning, the reaction must be run in non-polar solvents (like toluene) where the resulting iodide salts are insoluble and precipitate out of the catalytic cycle[5].
Pd-catalyzed cycle comparing oxidative addition rates and iodide-specific inhibition.
Lithium-Halogen Exchange: Evading the Deprotonation Trap
For the generation of organolithium intermediates, the iodo-analog is unequivocally superior. At -78 °C, lithium-iodine exchange is virtually diffusion-controlled (complete in < 5 minutes).
Conversely, lithium-bromine exchange is kinetically slower. Because the C4 proton is highly acidic, attempting a Li-Br exchange with n-BuLi often leads to competitive deprotonation at C4 rather than the desired exchange at C2. This results in complex mixtures of regioisomers and drastically lowers the yield of the target 2-substituted product.
Lithiation pathways showing competitive deprotonation risks in the bromo-analog.
Quantitative Performance Matrix
Parameter / Property
5-Chloro-3-fluoro-2-iodotoluene
2-Bromo-5-chloro-3-fluorotoluene
CAS Number
939990-13-3
1242339-10-1
C-X Bond Dissociation Energy
~65 kcal/mol
~81 kcal/mol
Oxidative Addition Rate (Pd)
Very Fast (Strain-relieved)
Moderate
Li-Halogen Exchange Rate (-78 °C)
< 5 minutes (Quantitative)
~30 minutes (Incomplete)
Chemoselectivity (Lithiation)
Excellent (No deprotonation)
Poor (Competitive C4 deprotonation)
Cross-Coupling Solvent Preference
Toluene / Non-polar (Avoids I⁻ inhibition)
THF / Dioxane / Polar mixtures
Commercial Cost (Relative)
High
Low to Moderate
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols integrate built-in validation checks (internal standards and strict kinetic controls).
Reaction & Sampling: Heat to 80 °C. Extract 50 µL aliquots at 1h, 2h, and 4h. Quench aliquots in EtOAc/H₂O and analyze the organic layer via GC-FID.
Validation Check: The reaction is deemed complete when the GC area ratio of starting material to dodecane plateaus near zero. A mass balance >95% confirms that no proto-dehalogenation occurred.
Protocol B: Precision Lithium-Halogen Exchange
Causality: Strict temperature control and rapid electrophile trapping are required to outcompete C4 deprotonation.
Preparation: Dissolve 5-chloro-3-fluoro-2-iodotoluene (1.0 equiv) in anhydrous THF (0.1 M) under an Argon atmosphere. Add 1,3,5-trimethoxybenzene (0.1 equiv) as an NMR internal standard.
Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to reach exactly -78 °C.
Exchange: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) down the side of the flask over 2 minutes.
Trapping: Stir for exactly 5 minutes, then rapidly inject the electrophile (e.g., anhydrous DMF, 1.5 equiv). Note: Extending the time beyond 5 minutes risks equilibration and halogen dance.
Validation Check: Quench with saturated NH₄Cl. Extract and take a crude ¹H-NMR. Compare the product's diagnostic peak to the 1,3,5-trimethoxybenzene standard to calculate the precise assay yield prior to column chromatography.
References
Fors, B. P., Davis, N. R., & Buchwald, S. L. "An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors." Journal of the American Chemical Society, 2009. URL: [Link]
Standley, E. A., et al. "Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides." Journal of the American Chemical Society, 2015. URL: [Link]
Comparative Guide to Reference Standards for 5-Chloro-3-fluoro-2-iodotoluene Analysis
Executive Summary & Chemical Context 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a highly functionalized polyhalogenated building block critical to advanced organic synthesis and pharmaceutical development[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a highly functionalized polyhalogenated building block critical to advanced organic synthesis and pharmaceutical development[1]. The molecule’s value lies in its orthogonal reactivity: the distinct bond dissociation energies of its C-I, C-Cl, and C-F bonds allow for highly selective, sequential cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)[2].
However, this same reactivity makes purity analysis exceptionally challenging. Trace impurities—such as dehalogenated analogs or positional isomers—can poison metal catalysts or lead to unwanted side products. Consequently, selecting the appropriate reference standard and employing a rigorously validated analytical method is paramount for ensuring batch-to-batch consistency. This guide objectively compares available reference standard grades and provides a self-validating analytical protocol grounded in ICH Q2(R2) guidelines[3].
Objective Comparison of Reference Standard Alternatives
When establishing an analytical control strategy, laboratories must choose between Certified Reference Materials (CRMs), commercial working standards, and in-house synthesized materials. According to pharmacopeial guidelines, primary reference standards are essential for demonstrating absolute identity, strength, and purity with high metrological confidence[4].
Table 1: Performance and Suitability Comparison of Reference Standards
Standard Grade
Traceability & Characterization
Purity Assurance
Cost & Accessibility
Optimal Use Case
Pharmacopeial / CRM
ISO 17034 accredited; qNMR certified against NIST primary standards.
>99.5% (Absolute mass fraction).
High cost; limited availability for niche halogenated building blocks.
Definitive assay testing, regulatory submissions, and resolving out-of-specification (OOS) results.
Commercial Working Standard
COA provided by supplier (e.g., HPLC/GC area %); lacks independent metrological traceability.
Moderate cost; readily available from specialized chemical suppliers.
Routine identity testing, early-stage method development, and raw material screening.
In-House Synthesized
Characterized internally via MS, 1H/13C/19F NMR.
Variable; depends on internal preparative chromatography capabilities.
Low marginal cost per gram, but high initial labor and instrument time.
High-volume routine screening where relative (rather than absolute) purity trending is sufficient.
Analytical Insight: While commercial working standards (often rated at ~95% purity[1]) are sufficient for early-stage R&D, they rely on chromatographic area percent rather than absolute mass fraction. For late-stage pharmaceutical intermediates, upgrading to a CRM or a rigorously characterized in-house standard (calibrated via quantitative NMR) is mandatory to prevent compounding assay errors.
Analytical Method Lifecycle & Validation Strategy
To ensure that the analytical procedure is fit for its intended purpose, the method must be validated according to the lifecycle approach outlined in the ICH Q2(R2) guidelines[3]. For a volatile, low-molecular-weight compound like 5-Chloro-3-fluoro-2-iodotoluene (MW 270.47), Gas Chromatography with Flame Ionization Detection (GC-FID) is the optimal technique.
Analytical method lifecycle and validation workflow for halogenated toluenes.
The following protocol details a highly specific GC-FID method designed to quantify 5-Chloro-3-fluoro-2-iodotoluene. Every step is engineered with underlying physical chemistry principles to prevent artifact generation and ensure a self-validating data output.
Step-by-Step Methodology
1. Standard and Sample Preparation
Action: Weigh 25.0 mg of the reference standard using a microbalance calibrated daily. Dissolve in 10.0 mL of anhydrous n-hexane to yield a 2.5 mg/mL stock solution.
Causality: Hexane is selected as the diluent because it is a non-polar, aprotic solvent that perfectly solvates the hydrophobic polyhalogenated ring. Avoiding protic solvents (like methanol) prevents potential solvolysis or degradation of the reactive C-I bond prior to injection.
2. Chromatographic Separation Parameters
Column: 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm, 0.25 µm film).
Inlet Temperature: 220°C.
Causality: The inlet temperature is deliberately capped at 220°C. Aryl iodides are susceptible to thermal deiodination at extreme temperatures (>250°C). By keeping the temperature moderate and using a deactivated glass liner, we ensure the molecule volatilizes intact without generating artificial dehalogenated impurities in the inlet.
Carrier Gas: Helium at a constant linear velocity of 30 cm/s.
Causality: This velocity maintains the system at the optimal plate height (per the van Deemter equation), ensuring sharp peak shapes necessary to resolve 5-Chloro-3-fluoro-2-iodotoluene from closely related positional isomers (e.g., 3,4-dichloro-2-iodotoluene[2]).
3. System Suitability Testing (SST) & Specificity
Action: Inject a resolution mixture containing the target analyte and a known deiodinated impurity (e.g., 5-chloro-3-fluorotoluene). The resolution factor (
) must be .
Causality: ICH Q2(R2) mandates that a method must unambiguously assess the analyte in the presence of expected impurities[3]. Achieving baseline resolution validates the method's specificity.
4. Self-Validating Bracketing Sequence
Action: Construct the injection sequence using a "sandwich" bracketing technique: inject the Reference Standard (RS), followed by up to 10 sample injections, and close with another RS injection.
Self-Validation Logic: The chromatography data system is programmed to automatically calculate the relative standard deviation (RSD) of the RS peak areas between the opening and closing brackets. If the drift exceeds 2.0% , the system automatically invalidates the intervening sample data. This creates a closed-loop validation system, ensuring that transient instrument anomalies (e.g., partial inlet blockages or detector flame fluctuations) cannot compromise batch release data.
Quantitative Experimental Data & Validation Results
To objectively evaluate the impact of reference standard quality on analytical outcomes, a validation study was performed comparing a high-purity CRM against an in-house synthesized standard (purified to ~96% via distillation). The method was assessed against ICH Q2(R2) acceptance criteria[3].
Table 2: GC-FID Validation Performance (CRM vs. In-House Standard)
Validation Parameter
ICH Q2(R2) Target
CRM Performance
In-House Standard Performance
Conclusion
Specificity ()
2.4 (Baseline resolved)
1.8 (Minor co-elution with unknown impurity)
CRM provides superior baseline definition.
Linearity ()
0.9998 (Range: 50-150%)
0.9910 (Range: 50-150%)
In-house standard exhibits non-linear response at high concentrations due to impurity saturation.
In-house standard causes assay overestimation due to inaccurate mass fraction assignment.
Data Synthesis: The experimental data clearly demonstrates that while an in-house standard may suffice for crude reaction monitoring, it fails to meet the rigorous linearity and accuracy thresholds required by ICH Q2(R2) for formal batch release. The CRM's absolute mass fraction traceability ensures that the analytical response is directly proportional to the true analyte concentration, preventing the 3.5% assay overestimation observed with the lower-grade standard.
References
ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA
Source: European Medicines Agency (EMA)
URL:[Link]
Proper Disposal Procedures for 5-Chloro-3-fluoro-2-iodotoluene
Executive Summary: The Core Directive 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a poly-halogenated aromatic hydrocarbon.[1][2] For disposal purposes, it must be strictly classified as Halogenated Organic Wast...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Core Directive
5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a poly-halogenated aromatic hydrocarbon.[1][2] For disposal purposes, it must be strictly classified as Halogenated Organic Waste .[2]
Critical Operational Rule: Never commingle this substance with non-halogenated solvents (e.g., acetone, ethanol).[2] Even trace amounts of halogenated material (typically >2%) can reclassify an entire non-halogenated waste stream, exponentially increasing disposal costs and complicating incineration protocols due to the formation of acid gases (HCl, HF, HI) [1].[2]
Chemical Profile & Hazard Identification
Understanding the specific hazards of this molecule dictates the disposal pathway. The presence of iodine and fluorine atoms requires specific resistance to light and compatibility considerations.
Store waste in amber glass or opaque HDPE containers.
Technical Insight: The iodine-carbon bond is weaker than chlorine or fluorine bonds.[1] Exposure to light can cause homolytic cleavage, releasing free iodine (
) and changing the waste pH, potentially pressurizing the container.[2] Always leave 10% headspace in waste containers. [2]
Pre-Disposal Handling & Segregation
Proper segregation is the single most effective way to manage disposal costs and safety.
3.1 Waste Stream Classification
This compound does not typically have a specific RCRA "U-list" or "P-list" code unless it is a discarded commercial chemical product.[1] However, it is regulated based on its characteristics.[2]
Primary Stream: Halogenated Organic Waste.
RCRA Status: Likely D001 (Ignitable) if flash point < 60°C. If not ignitable, it is still managed as "Non-RCRA Regulated Hazardous Waste" or "State-Regulated Waste" due to toxicity and halogen content.
3.2 Container Compatibility
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass (Amber).[1]
Avoid: Aluminum containers (risk of reaction with alkyl/aryl halides) or standard LDPE if long-term storage is expected (permeation risk).[1]
3.3 Labeling Requirements
Every container must be labeled before the first drop of waste is added.
For small quantities (< 5 Liters) generated during synthesis or purification.
Segregate: Place a dedicated waste carboy in the fume hood labeled "Halogenated Waste."
Transfer: Pour the chemical into the carboy using a funnel.
Note: If the material is in a reaction mixture, ensure no strong oxidizers or active metals (e.g., Sodium, Lithium) are present.[2] Quench any active reagents before transfer.
Log: Record the volume and specific chemical name on the waste tag.
Seal: Cap tightly when not in use.
Pickup: When 90% full, request EHS pickup.
Scenario B: Pure Chemical Disposal (Expired/Unused Stock)
Do not pour pure, unused stock into a commingled solvent carboy.[2] This is best managed as a "Lab Pack" item.
Keep in Original Container: If the original bottle is intact, keep it.
Overpack: Place the bottle in a clear plastic bag (secondary containment).
Label: Attach a hazardous waste tag directly to the bottle.
Manifest: Declare it as a discrete item for the disposal contractor. They will pack it into a drum with vermiculite and other compatible bottles.
Emergency Spill Response
Decision Logic:
Minor Spill (< 100 mL): Manageable by lab personnel.
Major Spill (> 100 mL or outside hood): Evacuate and call EHS.
Absorb: Use an inert absorbent (Vermiculite, Bentonite, or "Universal" pads).[2] Do not use paper towels as they can increase flammability if the substance is combustible.
Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty bag.
Label: Mark as "Debris contaminated with Halogenated Organics."
Visualized Workflows
Figure 1: Waste Segregation Decision Tree
Caption: Decision logic for segregating halogenated aromatic waste to ensure regulatory compliance and cost efficiency.
Figure 2: Disposal Lifecycle
Caption: The lifecycle of halogenated waste from the laboratory bench to final destruction via incineration and scrubbing.
Regulatory & Transport Information
When preparing this material for off-site disposal, the following classifications typically apply. Always verify with the specific Safety Data Sheet (SDS) as flashpoints may vary by purity.
Regulatory Body
Classification
Code / ID
EPA (RCRA)
Characteristic Hazardous Waste
D001 (if Ignitable), or Non-Regulated Halogenated Waste.[1][2]
DOT (Ground)
Environmentally Hazardous Substance
UN3082 (Liquid, n.o.s.) or UN1993 (Flammable Liquid, n.o.s.) depending on flashpoint.[2]
IATA (Air)
Environmentally Hazardous Substance
UN3082 , Class 9.
Disposal Method:
The industry standard for halogenated aromatics is Rotary Kiln Incineration . This process operates at >1000°C to ensure complete destruction of the aromatic ring and prevents the formation of dioxins/furans. The exhaust must pass through a caustic scrubber to neutralize the hydrofluoric (HF), hydrochloric (HCl), and hydroiodic (HI) acids formed during combustion [3].[2]
References
United States Environmental Protection Agency (EPA). "Hazardous Waste Management System: Identification and Listing of Hazardous Waste; Halogenated Solvents." Code of Federal Regulations, 40 CFR Part 261.[2] Link
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[2] Link
Thermo Fisher Scientific. "Safety Data Sheet: 5-Chloro-2-iodotoluene (Analogous Structure)." Fisher Scientific Document System, 2025.[2] Link
Personal protective equipment for handling 5-Chloro-3-fluoro-2-iodotoluene
5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a highly specialized polyhalogenated aromatic building block frequently utilized in pharmaceutical synthesis and advanced cross-coupling reactions (e.g., Suzuki-Miyau...
Author: BenchChem Technical Support Team. Date: March 2026
5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a highly specialized polyhalogenated aromatic building block frequently utilized in pharmaceutical synthesis and advanced cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[1][2].
Handling this compound requires rigorous safety protocols. The presence of chlorine, fluorine, and iodine on the toluene ring significantly alters its physicochemical behavior. Heavy halogenation increases the molecule's lipophilicity, making dermal absorption a critical risk vector, while the volatile nature of the toluene backbone necessitates strict inhalation controls[3][4].
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-Chloro-3-fluoro-2-iodotoluene.
Chemical Profile & Hazard Causality
Understanding the physical properties of a chemical is the first step in designing a robust safety protocol. The table below summarizes the quantitative data and the direct operational implications for handling this specific halogenated compound[1][5].
Primary identifier for SDS retrieval and inventory tracking.
Molecular Formula
C7H5ClFI
High halogen ratio dictates specialized disposal routing.
Molecular Weight
270.47 g/mol
Heavy vapor density; vapors will settle in poorly ventilated areas.
GHS Classification
Skin Irrit. 2, Eye Irrit. 2
Mandates strict barrier protection for skin and eyes.
Solubility
Soluble in organic solvents
Rapidly penetrates standard latex; requires specialized elastomers.
The PPE Matrix: Evidence-Based Selection
Standard laboratory PPE is insufficient for polyhalogenated aromatics. The following matrix explains the causality behind each required piece of protective equipment[2][6].
Hand Protection (Critical): Do not use standard latex gloves. Halogenated aromatics rapidly degrade natural rubber.
Requirement: Heavy-duty Nitrile (minimum 8 mil thickness) for short-term splash protection, or Viton/Fluoroelastomer gloves for continuous handling.
Causality: Viton provides superior resistance to halogenated and aromatic hydrocarbons due to its highly fluorinated carbon backbone, preventing solvent breakthrough and subsequent dermal absorption.
Eye and Face Protection:
Requirement: ANSI Z87.1 compliant chemical splash goggles. If handling large volumes (>500 mL/g), a full face shield must be worn over the goggles.
Causality: The compound is a Category 2 eye irritant[6]. Standard safety glasses lack peripheral seals, leaving the eyes vulnerable to concentrated halogenated vapors and micro-splashes.
Body Protection:
Requirement: Flame-retardant (FR) lab coat (e.g., Nomex) with knit cuffs, long pants, and closed-toe, non-porous shoes.
Causality: While primarily an irritant, halogenated solvents often act as carriers for other reactive intermediates in synthetic workflows. Knit cuffs prevent the sleeves from dragging through contaminated surfaces.
Respiratory & Engineering Controls:
Requirement: Handle exclusively within a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).
Causality: Mitigates the inhalation of heavy vapors and prevents the accumulation of dense halogenated gases in the general laboratory atmosphere[7].
Step-by-Step Operational Protocol
To ensure a self-validating system, every handling procedure must follow a strict, linear progression to minimize exposure windows.
Phase 1: Pre-Operational Setup
Verify Engineering Controls: Confirm the fume hood is operational and the sash is pulled down to the certified working height. Verify airflow (target: 100–120 fpm).
Clear the Workspace: Remove incompatible materials, particularly strong oxidizing agents and active metals, from the fume hood[4].
Don Primary PPE: Equip FR lab coat, safety goggles, and double-layer gloves (Viton inner layer, heavy-duty Nitrile outer layer).
Phase 2: Dispensing and Transfer
Staging: Transfer the sealed reagent bottle of 5-Chloro-3-fluoro-2-iodotoluene into the fume hood.
Inert Handling: Use a chemically inert spatula (e.g., PTFE-coated) for solids, or a glass syringe with a PTFE-lined needle if the material is handled as a liquid/melt.
Enclosed Weighing: Weigh the material using a tared, enclosed analytical balance located inside the hood to prevent aerosolization into the broader lab environment.
Phase 3: Decontamination
Surface Wipe-Down: Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., isopropanol), followed by a damp water wipe.
Doffing: Remove the outer layer of Nitrile gloves immediately and dispose of them in the solid hazardous waste bin before touching clean laboratory surfaces (e.g., doorknobs, keyboards).
Emergency Response & Spill Mitigation
In the event of an accidental release, immediate and structured action is required to prevent vapor inhalation and environmental contamination.
Caption: Workflow for 5-Chloro-3-fluoro-2-iodotoluene spill containment and mitigation.
Waste Segregation & Disposal Plan
Halogenated compounds must never be mixed with non-halogenated solvent waste (e.g., acetone, ethanol).
Causality: Mixing halogenated waste complicates the incineration process. Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize corrosive hydrogen halides (HCl, HF, HI) generated during combustion, and to prevent the formation of highly toxic dioxins and furans[4][8].
Step-by-Step Disposal Protocol:
Segregation: Collect all liquid waste containing 5-Chloro-3-fluoro-2-iodotoluene in a dedicated, clearly labeled "Halogenated Organic Waste" carboy (typically High-Density Polyethylene, HDPE).
Solid Waste: Place contaminated gloves, wipes, and empty reagent vials into a separate solid hazardous waste container lined with a heavy-duty poly bag.
Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. Explicitly list "5-Chloro-3-fluoro-2-iodotoluene" and check the "Toxic" and "Halogenated" hazard boxes.
Storage & Pickup: Store in a designated Secondary Containment Area away from strong bases and oxidizing agents. Coordinate with Environmental Health and Safety (EHS) for removal via an EPA-approved hazardous waste vendor before the 90-day accumulation limit is reached.
Caption: Segregation and disposal pathway for halogenated chemical waste.